3-Bromo-5-(4-fluorophenyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWNZCMYXUKIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651764 | |
| Record name | 3-Bromo-5-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-04-2 | |
| Record name | 3-Bromo-5-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-(4-fluorophenyl)pyridine molecular weight
An In-depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)pyridine
Introduction
This compound is a halogenated biaryl heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a pyridine core, a fluorophenyl moiety, and a reactive bromine atom, makes it a versatile synthetic intermediate. The pyridine scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic resistance, membrane permeability, and binding affinity, by altering its electronic nature and lipophilicity[2].
This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis methodology, and its applications as a key building block in the development of novel chemical entities. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Data
Accurate characterization of a compound is fundamental to its application in research. The key properties of this compound are summarized below. While experimental physical properties such as melting and boiling points are not widely reported in publicly accessible literature, computed values and data from related analogs provide useful estimates.
Core Properties
A summary of the fundamental physicochemical data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrFN | [3] |
| Molecular Weight | 252.08 g/mol | [3] |
| Exact Mass | 250.9746 g/mol | Calculated |
| CAS Number | 675590-04-2 | [4][5] |
| Appearance | Expected to be an off-white to yellow solid | Inferred from analogs |
| SMILES | Fc1ccc(cc1)c2cncc(Br)c2 | |
| InChI Key | YJWUJTTSOCLALE-UHFFFAOYSA-N |
Spectroscopic Profile (Predicted)
While specific experimental spectra are not provided in the searched literature, a predictive analysis based on the structure allows for the anticipation of its spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm).
-
The 4-fluorophenyl ring should exhibit two signals, each integrating to 2H, appearing as multiplets or triplets due to H-H and H-F coupling.
-
The pyridine ring will display three distinct proton signals. The proton at C2 (adjacent to nitrogen) would be the most deshielded, followed by the protons at C6 and C4.
-
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct aromatic carbon signals. The carbon atom bonded to bromine (C3) will be significantly influenced by the halogen's electronegativity and isotopic abundance. The carbons of the fluorophenyl ring will show coupling with the fluorine atom (C-F coupling constants).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and phenyl rings in this compound is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids[6][7].
The logical synthetic approach involves the coupling of a di-halogenated pyridine, such as 3,5-dibromopyridine, with one equivalent of (4-fluorophenyl)boronic acid. This strategy allows for the selective formation of the desired mono-arylated product, leaving a bromine atom available for subsequent synthetic transformations.
Catalytic Cycle Mechanism
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow
The overall workflow from starting materials to the purified final product involves several standard laboratory procedures.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block for the synthesis of more complex molecules[8]. The strategic placement of its functional groups makes it an ideal starting point for library synthesis in drug discovery programs.
-
Scaffold for Kinase Inhibitors: The biaryl structure is a common motif in kinase inhibitors, which often bind to the ATP pocket of the enzyme. The pyridine and fluorophenyl rings can be further functionalized to optimize binding interactions[2].
-
Versatile Synthetic Handle: The remaining bromine atom at the 3-position is a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of additional molecular complexity and diversity.
-
Modulation of Physicochemical Properties: The fluorophenyl group contributes to favorable drug-like properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and form key interactions with biological targets, while often enhancing metabolic stability by blocking sites of oxidative metabolism[2].
Experimental Protocols
This section provides a representative, detailed protocol for the synthesis and characterization of this compound based on standard Suzuki-Miyaura reaction conditions reported for similar substrates[2][7].
Synthesis of this compound
Materials:
-
3,5-Dibromopyridine
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.05 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
Characterization
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
The melting point should be determined using a standard melting point apparatus.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Identification: While specific toxicity data for this compound is limited, related bromopyridines are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation[9]. The compound should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[3].
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3]. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[10].
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[3].
-
Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[3].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3].
-
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound-675590-04-2 - Thoreauchem [thoreauchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine
Introduction: Strategic Importance of 3-Bromo-5-(4-fluorophenyl)pyridine
This compound is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctionalized pyridine core, featuring a bromine atom, a fluorophenyl moiety, and a nitrogen atom within the aromatic ring, offers medicinal chemists a versatile scaffold for generating diverse molecular architectures. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the 4-fluorophenyl group can modulate pharmacokinetic properties and engage in specific binding interactions with biological targets. The pyridine nitrogen introduces a polar element, influencing solubility and providing a potential site for hydrogen bonding. This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of this valuable compound, grounded in the principles of modern synthetic organic chemistry.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The most direct and efficient route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high functional group tolerance, generally good to excellent yields, and utilizes readily available starting materials. The core of this strategy involves the selective reaction of one of the two bromine atoms of 3,5-dibromopyridine with (4-fluorophenyl)boronic acid.
Causality in Experimental Design: Why Suzuki-Miyaura?
The choice of the Suzuki-Miyaura reaction is predicated on several key factors:
-
Selectivity: The palladium catalyst can be tuned to favor mono-arylation of dihalogenated pyridines. By carefully controlling the stoichiometry of the boronic acid and the reaction time, the formation of the di-substituted by-product can be minimized.
-
Robustness: The reaction is tolerant of a wide range of functional groups, making it a reliable choice for complex molecule synthesis.
-
Commercial Availability of Reagents: Both 3,5-dibromopyridine and (4-fluorophenyl)boronic acid are commercially available, obviating the need for lengthy precursor synthesis.
-
Milder Reaction Conditions: Compared to other cross-coupling reactions, Suzuki-Miyaura couplings can often be performed under relatively mild conditions, preserving sensitive functional groups.
Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of 3,5-dibromopyridine to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step. Subsequently, transmetalation occurs, where the (4-fluorophenyl) group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, this compound, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound and can be adapted for scale-up.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,5-Dibromopyridine | 236.89 | 1.0 | 237 mg |
| (4-Fluorophenyl)boronic acid | 139.90 | 1.1 | 154 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 10 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (237 mg, 1.0 mmol), (4-fluorophenyl)boronic acid (154 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford this compound as a solid.
Caption: A streamlined workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring will appear as multiplets in the downfield region (typically δ 8.0-9.0 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or two multiplets) in the region of δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the pyridine and fluorophenyl rings. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
3,5-Dibromopyridine: Harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust.
-
(4-Fluorophenyl)boronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Tetrakis(triphenylphosphine)palladium(0): This is a precious metal catalyst and should be handled with care to avoid waste. It is an irritant.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with caution.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. The protocol outlined in this guide is a validated starting point for researchers in both academic and industrial settings. The versatility of the bromine handle in the final product opens up a plethora of possibilities for further chemical transformations, enabling the creation of novel compounds with potential applications in medicine and materials science. Further optimization of reaction conditions, such as exploring different palladium catalysts, ligands, and bases, may lead to improved yields and shorter reaction times.
References
An In-depth Technical Guide to the NMR Data Analysis of 3-Bromo-5-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(4-fluorophenyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As a substituted pyridine, it serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its substituents on the spectral data. While actual experimental data is always paramount, this predictive analysis, grounded in established principles and data from analogous structures, serves as a robust framework for researchers encountering this or similar molecular scaffolds.
Molecular Structure and Numbering
For clarity throughout this guide, the atoms of this compound are numbered as follows:
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the protons on both the pyridine and the fluorophenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen atoms, as well as by anisotropic effects from the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.80 | d | 2.0 |
| H-4 | 8.35 | t | 2.0 |
| H-6 | 8.95 | d | 2.0 |
| H-2', H-6' | 7.60 | dd | 8.8, 5.4 |
| H-3', H-5' | 7.20 | t | 8.8 |
Justification of Predicted ¹H NMR Spectrum:
-
Pyridine Protons (H-2, H-4, H-6):
-
The protons on the pyridine ring are expected to appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.
-
H-2 and H-6 are situated ortho to the nitrogen atom, leading to a significant downfield shift. H-6 is expected to be slightly more downfield than H-2 due to the proximity of the bulky 4-fluorophenyl group at the 5-position. They are predicted to appear as doublets due to coupling with H-4.
-
H-4 is positioned meta to the nitrogen and is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6. The bromine at the 3-position will also exert a deshielding effect on H-4.
-
-
Fluorophenyl Protons (H-2', H-6' and H-3', H-5'):
-
The protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two sets of multiplets.
-
H-2' and H-6' are ortho to the fluorine atom and will be deshielded. They are expected to appear as a doublet of doublets due to coupling with both the adjacent protons (H-3', H-5') and the fluorine atom.
-
H-3' and H-5' are meta to the fluorine atom and will be less deshielded. They are predicted to appear as a triplet due to coupling with the adjacent protons (H-2', H-6').
-
Predicted ¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Br, F) and resonance effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151.0 |
| C-3 | 120.0 |
| C-4 | 140.0 |
| C-5 | 138.0 |
| C-6 | 153.0 |
| C-1' | 135.0 |
| C-2', C-6' | 129.0 (d, J = 8 Hz) |
| C-3', C-5' | 116.0 (d, J = 22 Hz) |
| C-4' | 163.0 (d, J = 248 Hz) |
Justification of Predicted ¹³C NMR Spectrum:
-
Pyridine Carbons (C-2 to C-6):
-
The carbons of the pyridine ring typically resonate between δ 120-155 ppm.[1]
-
C-2 and C-6 , being adjacent to the nitrogen, are the most downfield.
-
C-3 , bonded to the bromine atom, will experience a shielding effect compared to an unsubstituted carbon, placing it more upfield.
-
C-4 and C-5 will have chemical shifts influenced by their position relative to the nitrogen and the substituents.
-
-
Fluorophenyl Carbons (C-1' to C-6'):
-
The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom.
-
C-4' , directly attached to the fluorine, will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.
-
C-3' and C-5' will show a two-bond coupling (²JCF), and C-2' and C-6' will display a three-bond coupling (³JCF).
-
C-1' is the ipso-carbon attached to the pyridine ring.
-
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is being observed). A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integrals.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Assign the peaks to the respective protons and carbons in the molecule.
-
Conclusion
The NMR spectral analysis of this compound is a clear example of how fundamental principles of chemical shifts and coupling constants can be applied to elucidate the structure of a complex organic molecule. The predicted ¹H and ¹³C NMR data presented in this guide, based on the known effects of substituents on aromatic systems, provide a solid foundation for researchers working with this compound. By following the outlined experimental protocol, scientists can confidently acquire and interpret the NMR data, ensuring the structural integrity of their synthesized materials, which is a critical step in the drug development and materials science pipeline.
References
A Technical Guide to the Purity Analysis of 3-Bromo-5-(4-fluorophenyl)pyridine
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Abstract
This comprehensive technical guide provides a robust framework for the purity analysis of 3-Bromo-5-(4-fluorophenyl)pyridine, a key building block in modern medicinal chemistry. Recognizing the criticality of material purity for downstream applications in drug discovery and development, this document outlines a multi-modal analytical strategy. We delve into the rationale behind method selection, provide detailed experimental protocols for chromatographic and spectroscopic techniques, and discuss the identification and characterization of potential process-related and degradation impurities. This guide is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the highest standards of scientific integrity and material quality.
Introduction: The Imperative for Purity
This compound is a substituted bipyridyl scaffold of significant interest in pharmaceutical research. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable intermediate for the synthesis of new chemical entities (NCEs). The purity of such a starting material is not merely a quality metric; it is a fundamental prerequisite for reproducible synthetic outcomes, accurate biological screening results, and the ultimate safety and efficacy of a potential drug candidate.
Uncontrolled impurities can lead to the formation of unwanted side products, introduce toxicological risks, and complicate the interpretation of structure-activity relationships (SAR). Therefore, a rigorous and well-designed analytical strategy to confirm identity, quantify purity (assay), and profile impurities is of paramount importance. This guide provides the scientific rationale and practical methodologies to achieve this.
Strategic Impurity Profiling
An effective purity analysis begins with a theoretical understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products.
A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves coupling 3,5-dibromopyridine with 4-fluorophenylboronic acid. Understanding this pathway allows us to anticipate likely impurities.
Table 1: Profile of Potential Process-Related Impurities
| Impurity Class | Potential Species | Origin | Analytical Concern |
| Starting Materials | 3,5-Dibromopyridine | Unreacted starting material | May interfere with subsequent reactions. |
| 4-Fluorophenylboronic acid | Unreacted starting material | Can be difficult to remove and may impact downstream steps. | |
| Homocoupling | 5,5'-Dibromo-3,3'-bipyridine | Dimerization of 3,5-dibromopyridine | Structurally similar, may co-elute in chromatography. |
| 4,4'-Difluorobiphenyl | Dimerization of 4-fluorophenylboronic acid | Common Suzuki byproduct.[2] | |
| Byproducts | 3-Bromo-5-phenylpyridine | Coupling with phenylboronic acid (impurity in reagent) | May be difficult to distinguish by UV alone. |
| 3-(4-Fluorophenyl)pyridine (Debromination) | Reductive dehalogenation during synthesis | Can indicate harsh or non-optimal reaction conditions.[2] | |
| Catalyst Residues | Palladium species | Residual palladium catalyst | Must be controlled to low ppm levels (ICH Q3D). |
| Residual Solvents | Toluene, Methanol, Dioxane, etc. | Solvents used in reaction and purification | Potential toxicity, must be controlled per ICH Q3C.[3][4] |
A Multi-Modal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment is achieved by integrating data from orthogonal methods, primarily chromatography for separation and quantification, and spectroscopy for structural confirmation.
Caption: Integrated workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for determining the purity (assay) and quantifying related organic impurities.[5][6] The non-polar nature of this compound makes it well-suited for separation on a C18 stationary phase.
Expert Insight: The choice of a gradient elution is critical. An isocratic method may fail to elute more retained impurities (like homocoupled dimers) in a reasonable time or provide sufficient resolution for early-eluting impurities from the solvent front. A gradient from a weaker aqueous mobile phase to a stronger organic mobile phase ensures the elution of a wide range of potential impurities.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10.0 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.
-
Injection Volume: 5 µL.
-
Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at 254 nm. For higher accuracy, a reference standard should be used for quantitative assay determination.
Gas Chromatography (GC) for Residual Solvents
Residual solvents are process impurities that must be controlled according to the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.[3][4] Static headspace coupled with gas chromatography and a flame ionization detector (HS-GC-FID) is the standard method for this analysis.[7][8]
Experimental Protocol: HS-GC-FID for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and Flame Ionization Detector (FID).
-
Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.53 mm, 3 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: 40 °C (hold 20 min), then 10 °C/min to 240 °C (hold 5 min).
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.
-
Quantification: Analysis is performed against a calibrated standard containing known amounts of the expected solvents.
Spectroscopic Confirmation and Structural Elucidation
Spectroscopic methods are essential for confirming the identity of the main component and for elucidating the structure of unknown impurities.[9][10]
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for unambiguous structure confirmation.[11] For this compound, a suite of experiments is recommended:
-
¹H NMR: Provides information on the number and environment of protons. The aromatic region should show characteristic splitting patterns for the pyridine and fluorophenyl rings.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: A crucial experiment that should show a single resonance for the fluorine atom, confirming its presence and purity.
Expert Insight: When analyzing the ¹H NMR spectrum, pay close attention to the integration of the aromatic signals. The ratio of protons on the pyridine ring to those on the fluorophenyl ring should be consistent with the expected structure (3:4). Any deviation could indicate the presence of impurities.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for impurity identification.[12][13][14] It provides the molecular weight of impurities, which is a critical piece of information for proposing their structures. High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing for the determination of the elemental composition.[13]
Caption: Decision tree for impurity identification.
Method Validation: Ensuring Trustworthy Data
For use in regulated environments, the analytical methods themselves must be validated to ensure they are fit for purpose. Validation is performed according to ICH Q2(R1) guidelines and demonstrates the reliability of the data generated.[15][16][17]
Table 2: Key Validation Parameters for the HPLC Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak purity analysis (PDA), resolution > 2.0 between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of test results to the true value. | % Recovery of spiked analyte should be within 98.0% - 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | No significant change in results with varied flow rate, temp, mobile phase pH. |
Conclusion
The purity analysis of this compound requires a scientifically sound, multi-faceted strategy. By combining high-resolution chromatographic separation with definitive spectroscopic identification, a comprehensive purity profile can be established. This guide provides the foundational knowledge and detailed protocols necessary for scientists to confidently assess the quality of this critical synthetic intermediate. Adherence to these principles and the validation of the methods employed will ensure data integrity, support regulatory filings, and ultimately contribute to the successful development of new medicines.
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. wjpmr.com [wjpmr.com]
- 7. agilent.com [agilent.com]
- 8. uspnf.com [uspnf.com]
- 9. jchps.com [jchps.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. toref-standards.com [toref-standards.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
An In-depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)pyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are foundational pillars. Among these, pyridine derivatives are ubiquitous, prized for their unique electronic properties, ability to engage in hydrogen bonding, and their prevalence in biologically active molecules.[1] This guide focuses on a particularly valuable building block: 3-Bromo-5-(4-fluorophenyl)pyridine .
The strategic placement of a bromine atom, a fluorinated phenyl ring, and the pyridine core endows this molecule with a trifecta of desirable characteristics. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[2][3] The 4-fluorophenyl moiety is a common feature in pharmaceuticals, introduced to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[4] Finally, the pyridine ring itself often improves aqueous solubility and provides a key interaction point with biological targets.[1]
This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound, covering its physicochemical properties, reactivity, standard analytical protocols, and its critical role as an intermediate in the synthesis of advanced functional molecules.
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development. The key data for this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 675590-04-2 | [5][6] |
| Molecular Formula | C₁₁H₇BrFN | [5] |
| Molecular Weight | 252.08 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | Inferred from typical small molecule solids |
| Purity | Typically >99% (via HPLC) | [6] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform. | [2] |
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following information is derived from supplier Safety Data Sheets (SDS).
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[5][8]
-
Precautionary Statements:
-
P261/P264: Avoid breathing dust and wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[5][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its predictable and versatile reactivity, which is dominated by the carbon-bromine bond.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A primary and highly efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
Caption: Major reaction pathways for the title compound.
-
C-Br Bond Reactivity: The bromine at the 3-position is the most valuable functional group for synthetic transformations. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. This allows for the precise and modular installation of diverse aryl, heteroaryl, amine, alkyne, and alkene groups, respectively.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This site can be protonated or coordinated to metal centers, which can be leveraged in catalyst design or to modulate the electronic properties of the molecule. [2]* Aromatic Rings: Both the pyridine and the 4-fluorophenyl rings can undergo further functionalization, such as electrophilic aromatic substitution. However, the pyridine ring is generally electron-deficient, making such reactions challenging without strongly activating groups. The presence of the halogen substituents further deactivates the rings towards electrophilic attack. [2]
Analytical Characterization Protocols
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of a chemical compound. Below are standard, self-validating protocols for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A typical reversed-phase method is described.
Protocol: Purity Assessment by RP-HPLC
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 1:1) to create a 1 mg/mL stock solution.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram, monitoring at the specified wavelength.
-
Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for aromatic compounds. [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for the basic pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 min | A broad gradient ensures elution of the main compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic systems like pyridine and phenyl rings strongly absorb UV light at this wavelength. [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. While specific spectra for this exact compound are not publicly available, the expected resonances can be predicted based on analogous structures. [13][14]
-
¹H NMR: Expect complex multiplets in the aromatic region (approx. 7.0-9.0 ppm). The protons on the pyridine ring will appear at lower field (more deshielded) than those on the fluorophenyl ring. The fluorine atom will cause characteristic splitting of the adjacent protons on its ring (ortho and meta coupling).
-
¹³C NMR: Aromatic carbons will appear in the 110-165 ppm range. The carbon attached to bromine will be shifted upfield, while the carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Mass: The calculated monoisotopic mass is 250.9742 Da.
-
Key Feature: The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum. There will be two major peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2), which is a definitive signature for a monobrominated compound. [15]
Conclusion: A Versatile Scaffold for Innovation
This compound is more than just a chemical; it is an enabling tool for scientific discovery. Its well-defined reactivity, centered on the versatile carbon-bromine bond, provides a reliable entry point into a vast chemical space. The incorporation of both a pyridine ring and a fluorophenyl group provides a scaffold that is highly relevant to modern drug discovery, offering a balance of synthetic accessibility and desirable pharmaceutical properties. [2][4]As researchers continue to tackle complex challenges in medicine and materials, the strategic use of such meticulously designed building blocks will remain indispensable for driving innovation.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound CAS 675590-04-2 | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [m.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-Bromo-5-phenylpyridine | C11H8BrN | CID 2762904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. rsc.org [rsc.org]
- 14. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 15. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
Fluorinated Bipyridine Compounds: A Nexus of Potency and Stability in Modern Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide explores the multifaceted biological activities of fluorinated bipyridine compounds, a chemical class that marries the metabolic stability and unique electronic properties conferred by fluorine with the robust coordination chemistry and structural versatility of the bipyridine moiety. We delve into the significant anticancer, antimicrobial, and neuroactive potential of these compounds, elucidating their mechanisms of action which often involve apoptosis induction, kinase inhibition, and disruption of microbial processes. Furthermore, this document provides a detailed examination of structure-activity relationships (SAR), key experimental protocols for synthesis and biological evaluation, and a forward-looking perspective on the therapeutic promise of this versatile molecular framework.
Part 1: The Strategic Imperative of Fluorine and Bipyridine Scaffolds
The Transformative Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its therapeutic profile. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties.[1][2] Key advantages include:
-
Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This slows metabolic degradation, increasing the compound's half-life and bioavailability.[3][4]
-
Increased Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein targets and modulate the pKa of nearby functional groups, leading to stronger and more selective binding.[2]
-
Improved Pharmacokinetics: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and biological barriers like the blood-brain barrier (BBB).[5] This is particularly relevant for developing drugs targeting the central nervous system (CNS).[5][6]
The Bipyridine Scaffold: A Privileged Ligand in Bioinorganic Chemistry
2,2'-Bipyridine and its derivatives are among the most widely studied N-heterocyclic ligands. Their significance stems from their ability to act as strong bidentate chelating agents for a vast array of metal ions.[7] This property is central to their function in:
-
Biologically Active Metal Complexes: Bipyridine serves as a robust scaffold for holding metal centers (e.g., platinum, ruthenium, copper) in a stable and defined geometry, allowing for fine-tuning of the complex's redox potential and reactivity.[8][9]
-
Structural Motifs: The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions.[10][11]
The combination of these two components—the strategic placement of fluorine atoms on a bipyridine framework—creates a powerful synergistic platform for discovering novel therapeutic agents with enhanced potency, selectivity, and drug-like properties.
Part 2: Key Biological Activities and Therapeutic Applications
Fluorinated bipyridine compounds have demonstrated a remarkable breadth of biological activity. Their utility is most pronounced in oncology, infectious diseases, and neuroscience.
Anticancer Activity
This is one ofthe most extensively documented activities. Fluorinated bipyridine ligands, particularly when complexed with metals like platinum or ruthenium, exhibit potent cytotoxicity against a wide range of human cancer cell lines, in many cases surpassing the efficacy of established chemotherapeutics like cisplatin.[12][13]
Mechanisms of Action: The anticancer effects are often multifactorial and include:
-
Induction of Apoptosis: Many fluorinated bipyridine complexes, such as dichloro[4,4'-bis(4,4,4-trifluorobutyl)-2,2'-bipyridine]platinum, are highly effective at triggering programmed cell death in cancer cells.[12] Mechanistic studies show these compounds can cause an accumulation of intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, key events that initiate the apoptotic cascade.[9]
-
Kinase Inhibition: Specific derivatives have been designed as potent inhibitors of key oncogenic signaling pathways. For instance, certain 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives act as powerful inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[14]
-
DNA Intercalation and Binding: Similar to cisplatin, some platinum-bipyridine complexes function by forming coordinate bonds with DNA, distorting the helix and arresting replication and transcription, ultimately leading to cell death.[13]
Data Presentation: Comparative Cytotoxicity
The table below summarizes the in vitro anticancer activity (IC₅₀ values) of representative fluorinated bipyridine complexes compared to cisplatin. Lower values indicate higher potency.
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Complex 3 [Pt(dfppy)(dppbz)]Cl | HeLa (Cervical) | 0.135 | [13] |
| Complex 3 [Pt(dfppy)(dppbz)]Cl | SKOV3 (Ovarian) | 0.092 | [13] |
| Complex 3 [Pt(dfppy)(dppbz)]Cl | MCF-7 (Breast) | 0.073 | [13] |
| Cisplatin | HeLa (Cervical) | 17.369 | [13] |
| Cisplatin | SKOV3 (Ovarian) | 13.733 | [13] |
| Cisplatin | MCF-7 (Breast) | 12.372 | [13] |
| Compound 26c (c-Met Inhibitor) | MKN-45 (Gastric) | 0.003 | [14] |
| Foretinib (c-Met Inhibitor) | MKN-45 (Gastric) | 0.023 | [14] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated bipyridine derivatives have shown significant promise in this area.[10]
Spectrum of Activity:
-
Antibacterial: These compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria like Escherichia coli.[15][16]
-
Antifungal: Activity has also been demonstrated against fungal pathogens, including Candida albicans.[17]
-
Antibiofilm: A critical aspect of their efficacy is the ability to inhibit the formation of bacterial biofilms and eradicate persister cells, which are notoriously difficult to treat with conventional antibiotics.[16]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| [Cu(2,2′-bipy)(C₃H₃O₂)₂(H₂O)] | Escherichia coli | 128 | [17] |
| [Cu(2,2′-bipy)(C₃H₃O₂)₂(H₂O)] | Candida albicans | 128 | [17] |
| [Zn(2,2′-bipy)(C₃H₃O₂)₂]·H₂O | Staphylococcus aureus | 128 | [17] |
| [Zn(2,2′-bipy)(C₃H₃O₂)₂]·H₂O | Candida albicans | 128 | [17] |
Neuroactivity and Neuroprotection
The unique ability of fluorine to enhance BBB penetration has made fluorinated bipyridines and related scaffolds valuable tools in neuroscience research and drug development.[5]
Applications:
-
PET Imaging Agents: The fluorine-18 isotope is a positron emitter with an ideal half-life for Positron Emission Tomography (PET).[5] 18F-labeled bipyridine derivatives have been developed as selective PET tracers for imaging tau protein aggregates in the brains of Alzheimer's disease patients, enabling early diagnosis and disease monitoring.[18]
-
Neuroprotective Agents: By modulating the activity of CNS targets, these compounds show potential for treating neurodegenerative diseases. Fluorinated imidazo[1,2-a]pyridine derivatives, which share a core structure, have been developed as positive allosteric modulators of GABA-A receptors with potential antipsychotic activity.[19] The antioxidant and anti-inflammatory properties of related compounds suggest a role in protecting dopaminergic neurons in models of Parkinson's disease.[20][21]
Part 3: Structure-Activity Relationships (SAR)
The biological activity of fluorinated bipyridines is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more potent and selective molecules.[22]
-
Fluorine Position and Number: The location of the fluorine atom significantly impacts activity. In quinolone-like structures, a fluorine at the C6 position is critical for broad-spectrum antibacterial activity.[23] In anticancer c-Met inhibitors, a 2-fluorophenoxy moiety was found to be optimal for potency.[14] Increasing the number of fluorine atoms can enhance lipophilicity and, in some cases, cytotoxicity.[1]
-
Substitution on the Bipyridine Ring: The nature and position of other substituents on the bipyridine scaffold influence both the electronic properties of the molecule and its steric fit within a biological target. For tau PET tracers, substitutions at the 3-position of the scaffold had a greater influence on binding affinity than those at the 7-position.[18] For anticancer agents, bulky side chains can modulate solubility and cellular uptake.
Caption: General Structure-Activity Relationship (SAR) logic for fluorinated bipyridines.
Part 4: Key Experimental Methodologies
The translation of a chemical concept into a viable drug candidate relies on robust and reproducible experimental protocols.
General Synthesis of a Fluorinated Bipyridine Derivative
Cross-coupling reactions, such as the Suzuki coupling, are powerful methods for synthesizing unsymmetrical bipyridines.[7]
Protocol: Suzuki Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine a fluorinated bromopyridine (1.0 eq.), a pyridylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel to yield the desired fluorinated bipyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][25]
Protocol: Determining IC₅₀ Values
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated bipyridine compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[26]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30]
Protocol: MIC Determination
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Suspend colonies in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Prepare Compound Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[29] The concentration range should span the expected MIC.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.[29]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100-200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[28]
-
Read Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[28][29]
Part 5: Future Perspectives and Conclusion
The field of fluorinated bipyridine compounds is rich with opportunity. While their potent anticancer and antimicrobial activities are well-established, future research should focus on several key areas:
-
Improving Selectivity: A primary challenge is designing compounds that are highly toxic to cancer cells or microbes while exhibiting minimal toxicity to healthy host cells. This involves targeting pathways unique to the pathogen or cancer cell.
-
Overcoming Resistance: As with any therapeutic, resistance is a concern. Bipyridine complexes that operate via novel mechanisms of action or inhibit resistance pathways (e.g., efflux pumps) are of high interest.[17]
-
Exploring New Therapeutic Areas: The proven ability of these scaffolds to cross the BBB opens exciting avenues for treating a wider range of neurological disorders, including neuroinflammation and other neurodegenerative conditions.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A fluorine containing bipyridine cisplatin analog is more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated Cycloplatinated(II) Complexes Bearing Bisphosphine Ligands as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]
- 17. Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity and Brain Kinetics Relationships of 18F-Labeled Benzimidazopyridine Derivatives as Tau PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of naringin on sodium fluoride‑induced neurobehavioral deficits in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 25. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Comprehensive Guide to the Structural Characterization of 3-Bromo-5-(4-fluorophenyl)pyridine for Advanced Research Applications
Abstract
3-Bromo-5-(4-fluorophenyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in constructing complex molecular architectures. Its precise structural integrity is paramount for the success of multi-step syntheses and the biological activity of final compounds. This guide provides a comprehensive, in-depth framework for the rigorous structural characterization and purity assessment of this compound. We move beyond mere data reporting to explain the causality behind experimental choices, presenting a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require the highest confidence in the quality of their chemical matter.
Introduction: The Strategic Importance of this compound
The phenylpyridine scaffold is a privileged motif in drug discovery, appearing in numerous approved therapeutics and clinical candidates. The specific substitution pattern of this compound offers three distinct points for chemical modification: the bromine atom, a versatile handle for cross-coupling reactions; the fluorophenyl group, which can modulate metabolic stability and receptor binding affinity; and the pyridine nitrogen, which influences solubility and provides a key interaction point for biological targets.[1]
Given its role as a foundational precursor, ensuring the unambiguous identity and purity of this compound is not a trivial preliminary step but a critical requirement for reproducible and reliable downstream research. An impurity or structural misassignment at this stage can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. This guide establishes an authoritative, field-proven protocol for its complete characterization.
Molecular Structure and Physicochemical Properties
A thorough understanding begins with the fundamental structure and properties of the molecule.
Chemical Structure
The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 4-fluorophenyl ring.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties for the target compound, which are essential for selecting appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrFN | - |
| Molecular Weight | 252.09 g/mol | [2] |
| Exact Mass | 250.97969 Da | Calculated |
| Appearance | Off-white to yellow solid | Typical |
| Polar Surface Area | 12.89 Ų | Calculated |
| XLogP3 | 3.5 | Calculated |
Core Spectroscopic Characterization
Spectroscopy provides the foundational evidence for the molecular structure. Each technique offers a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: This experiment confirms the number and connectivity of protons. The aromatic region will be complex due to the two distinct ring systems. Key insights come from the chemical shifts (indicating the electronic environment) and coupling constants (J-values, indicating spatial relationships between nuclei).
-
¹³C NMR: This reveals the number of unique carbon environments. The presence of fluorine will introduce C-F coupling, which is a powerful diagnostic tool for assigning the carbons of the fluorophenyl ring.[3]
-
¹⁹F NMR: This experiment directly observes the fluorine nucleus, providing a simple spectrum (typically a singlet or a complex multiplet if other fluorine atoms are present) and confirming the presence of the fluoro-substituent.
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover 0 to 170 ppm.
-
Acquire 1024-2048 scans with a relaxation delay of 2 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Referencing: Reference spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
The following table outlines the predicted chemical shifts and couplings. Actual values may vary slightly based on solvent and concentration.
Table: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)
| Atom Position(s) | Spectrum | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| H-2, H-6 | ¹H NMR | 8.6 - 8.8 | m | - | Protons adjacent to pyridine N are highly deshielded. |
| H-4 | ¹H NMR | 8.0 - 8.2 | t | J ≈ 2.0 | Meta-coupling to H-2 and H-6. |
| H-2', H-6' | ¹H NMR | 7.5 - 7.7 | dd | J(H-F) ≈ 8.8, J(H-H) ≈ 5.5 | Ortho to fluorine (doublet) and meta to other phenyl protons (doublet). |
| H-3', H-5' | ¹H NMR | 7.1 - 7.3 | t | J(H-F) ≈ 8.8 | Ortho to the pyridine-substituted carbon and coupled to fluorine. |
| C-5 | ¹³C NMR | 138 - 140 | s | - | Quaternary carbon attached to the phenyl ring. |
| C-2, C-6 | ¹³C NMR | 148 - 152 | d | - | Carbons adjacent to pyridine N. |
| C-4 | ¹³C NMR | 135 - 137 | d | - | Pyridine ring carbon. |
| C-3 | ¹³C NMR | 118 - 120 | s | - | Carbon bearing the bromine atom. |
| C-4' | ¹³C NMR | 162 - 165 | d | ¹J(C-F) ≈ 250 | Carbon directly attached to fluorine, showing a large one-bond C-F coupling.[3] |
| C-2', C-6' | ¹³C NMR | 129 - 131 | d | ²J(C-F) ≈ 8.0 | Two-bond coupling to fluorine. |
| C-3', C-5' | ¹³C NMR | 115 - 117 | d | ³J(C-F) ≈ 22 | Three-bond coupling to fluorine. |
| C-1' | ¹³C NMR | 133 - 135 | d | ⁴J(C-F) ≈ 3.0 | Quaternary carbon with small four-bond coupling to fluorine. |
Mass Spectrometry (MS)
MS provides the molecular weight and elemental formula, serving as an absolute confirmation of the compound's identity.
Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will primarily generate the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass to within a few parts per million (ppm), which allows for the unambiguous calculation of the elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), provides a definitive signature: the mass spectrum will show two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 252 and 254 for the molecular ion).
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Ensure the mass resolution is set to >10,000.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Compare the measured exact mass to the theoretical exact mass. The mass error should be < 5 ppm.
-
Confirm the presence of the characteristic bromine isotope pattern.
-
Table: Predicted High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Isotopic Pattern |
| [C₁₁H₈⁷⁹BrFN+H]⁺ | 251.9878 | 251.9880 | < 5 | ~100% Relative |
| [C₁₁H₈⁸¹BrFN+H]⁺ | 253.9858 | 253.9860 | < 5 | ~97% Relative |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a unique molecular fingerprint.
While the IR spectrum will be complex, key absorptions can confirm the presence of the aromatic rings and the C-F and C-Br bonds. The spectrum is most valuable as a fingerprint for comparison against a known reference standard to confirm batch-to-batch consistency.
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Average 16-32 scans to achieve a good signal-to-noise ratio.
-
Table: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on both rings.[5] |
| 1600 - 1450 | Strong | Aromatic C=C and C=N Ring Stretching | Multiple sharp bands confirming the pyridine and benzene rings.[5] |
| 1250 - 1210 | Strong | Aryl-F C-F Stretch | Strong, characteristic absorption for the C-F bond. |
| 850 - 820 | Strong | C-H Out-of-Plane Bending (para-disubstituted) | Confirms the 1,4-substitution pattern on the fluorophenyl ring. |
| 700 - 600 | Medium | C-Br Stretch | Confirms the presence of the carbon-bromine bond. |
Chromatographic Purity Assessment
Spectroscopy confirms structure; chromatography quantifies purity. HPLC is the gold standard for assessing the purity of small organic molecules.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method (using a C18 column) is the logical choice for a molecule with the polarity of this compound.[6] The method separates the target compound from starting materials, by-products, and degradation products. Using a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance across a range of UV wavelengths, which helps in identifying impurities and confirming peak homogeneity. A purity level of >98% is typically required for drug discovery applications.
Detailed HPLC Protocol
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 min.
-
Linear gradient from 30% B to 95% B over 10 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B over 1 min and re-equilibrate for 3 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 254 nm.
-
Sample Preparation: Dissolve sample in acetonitrile to a concentration of ~0.5 mg/mL.
Integrated Characterization Strategy: A Self-Validating Workflow
No single technique is sufficient. True confidence in structural assignment comes from the corroboration of data from orthogonal techniques. This workflow demonstrates how each piece of evidence supports the others, creating a self-validating system.
Caption: Integrated workflow for the self-validating characterization of the title compound.
Conclusion: Establishing a Gold Standard
The structural characterization of this compound is a critical, multi-faceted process. By systematically applying a suite of orthogonal analytical techniques—NMR for the molecular framework, MS for the elemental formula, IR for functional group confirmation, and HPLC for purity assessment—researchers can achieve an unambiguous and comprehensive understanding of their material. The integrated workflow presented in this guide provides a robust, self-validating system that ensures the highest level of scientific integrity, thereby enabling reliable and reproducible outcomes in drug discovery and materials science research.
References
- 1. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. helixchrom.com [helixchrom.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromo-5-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is a go-to method for constructing biaryl and hetero-biaryl scaffolds.[3] These structural motifs are prevalent in a vast array of medicinally important compounds and functional materials, making the Suzuki coupling a critical tool in drug discovery and development.[4][5][6][7]
This guide provides a detailed examination of the Suzuki coupling reaction specifically involving 3-Bromo-5-(4-fluorophenyl)pyridine. This substrate is of particular interest as the resulting 3,5-disubstituted pyridine core is a key pharmacophore in numerous biologically active molecules. The presence of the fluorophenyl group can also significantly influence the electronic properties and metabolic stability of the final products, rendering them attractive candidates for pharmaceutical research.[7]
We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, such as the choice of catalyst, ligand, base, and solvent.
The Significance of Biarylpyridines in Medicinal Chemistry
The biarylpyridine structural motif is a privileged scaffold in drug discovery. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The modular nature of the Suzuki coupling allows for the rapid synthesis of diverse libraries of biarylpyridine analogs, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.[5][8]
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9] A base is crucial for the activation of the organoboron species, which facilitates the transmetalation step.[1][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This step forms a Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[] For aryl bromides, this step is typically facile.
2. Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[1][9][10]
3. Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Herein, we provide two detailed protocols for the Suzuki coupling of this compound with a generic arylboronic acid: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating
This protocol is a robust and widely applicable method for the synthesis of the target biarylpyridine.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and the chosen solvent system.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-100 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biarylpyridine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[3]
Materials and Reagents:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe vial equipped with a stir bar, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Addition of Catalyst and Solvent: Add the palladium catalyst and the chosen solvent system to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.
Choice of Palladium Catalyst and Ligand
The choice of the palladium source and the associated ligand is paramount for achieving high yields and reaction rates.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Characteristics & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | A classic, versatile catalyst suitable for many standard couplings.[12] |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | 1-3 | Effective for a broad range of substrates, including heteroaryl halides.[5] |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | Biarylphosphines | 0.5-2 | Highly active for challenging couplings, including those with aryl chlorides and sterically hindered substrates.[9][13] |
| Pd/C | None (heterogeneous) | 5-10 | A heterogeneous catalyst that can be useful for simplified product purification, though it may exhibit lower activity for some substrates.[14] |
Expert Insight: For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands, such as those developed by Buchwald, are often necessary to promote the oxidative addition and reductive elimination steps.[9][15]
Selection of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[1] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Solubility | Common Applications |
| K₂CO₃ | Moderate | Aqueous | A common and effective base for a wide range of Suzuki couplings.[1][9] |
| K₃PO₄ | Strong | Aqueous/Organic | Often used for less reactive aryl chlorides and can be effective in anhydrous conditions.[1][9][12] |
| Cs₂CO₃ | Strong | Organic | Highly effective, particularly for challenging couplings, due to its higher solubility in organic solvents.[1][16] |
| Et₃N | Weak (Organic) | Organic | Generally less effective than inorganic bases for Suzuki couplings.[16] |
Field-Proven Wisdom: While stronger bases can accelerate the reaction, they can also promote side reactions such as the decomposition of sensitive boronic acids.[17] Therefore, a screening of bases is often a prudent step in optimizing a new Suzuki coupling reaction.
Solvent Systems
The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. Biphasic solvent systems, such as toluene/water or dioxane/water, are commonly employed.[17][18]
| Solvent System | Properties | Typical Use Cases |
| 1,4-Dioxane / Water | Miscible, high boiling point | A versatile and widely used system for a broad range of substrates.[3][12] |
| Toluene / Water | Immiscible, azeotropic removal of water | Good for substrates that may be sensitive to more polar solvents. |
| Dimethylformamide (DMF) | Polar aprotic | Can be effective for less soluble substrates, but may require higher temperatures. |
| Ethanol / Water | Protic, "green" solvent | A more environmentally friendly option that can be effective for some couplings.[4] |
Self-Validating System: The progress of the reaction should be monitored to ensure complete consumption of the starting material. Incomplete reactions can indicate issues with catalyst activity, base strength, or solvent choice.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base strength, low reaction temperature, poor solvent choice. | Use a fresh batch of catalyst, screen different bases, increase the reaction temperature, try a different solvent system. Ensure the reaction is under an inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Thoroughly degas the solvent and ensure a good inert atmosphere. Reduce the catalyst loading. |
| Protodeboronation (Loss of Boronic Acid) | Harsh reaction conditions (high temperature, strong base), presence of excess water. | Use milder conditions (lower temperature, weaker base), consider using a more stable boronic ester (e.g., pinacol ester), or use anhydrous conditions.[15][17] |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source, certain catalyst/ligand combinations. | Use an aprotic solvent, screen different ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a wide range of biarylpyridines with significant potential in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently access these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation and optimization of this important transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 18. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols for the Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine Derivatives
Introduction: The Strategic Importance of the 3-Aryl-5-bromopyridine Scaffold
The 3-bromo-5-(4-fluorophenyl)pyridine core is a privileged scaffold in modern medicinal chemistry and drug development. The pyridine ring serves as a versatile hydrogen bond acceptor and a bioisosteric replacement for a phenyl ring, often improving pharmacokinetic properties. The strategic placement of a bromine atom at the 3-position provides a reactive handle for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions. The 5-(4-fluorophenyl) group is a common motif in bioactive molecules, where the fluorine atom can enhance metabolic stability and binding affinity.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent derivatization. We will focus on two cornerstone reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling for the construction of the core biaryl structure and the Buchwald-Hartwig amination for the introduction of diverse amine functionalities. The methodologies described herein are robust, scalable, and adaptable for the creation of compound libraries for screening and lead optimization.
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and fluorophenyl rings is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[1] The reaction couples an organic halide with an organoboron compound.[2]
Principle and Mechanistic Overview
The catalytic cycle of the Suzuki coupling generally involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (in our case, a dibromopyridine) to form a Pd(II) complex.[2]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[2][3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[4]
Protocol: Synthesis of this compound
This protocol details the selective mono-arylation of 3,5-dibromopyridine.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of the core scaffold.
Materials & Reagents
| Reagent | Role | Typical Equivalents | M.W. ( g/mol ) |
| 3,5-Dibromopyridine | Starting Material | 1.5 | 236.88 |
| (4-Fluorophenyl)boronic acid | Coupling Partner | 1.0 | 139.92 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | 0.05 (5 mol%) | 1155.56 |
| Potassium Phosphate (K₃PO₄) | Base | 2.2 | 212.27 |
| 1,4-Dioxane | Solvent | - | 88.11 |
| Water | Co-solvent | - | 18.02 |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.5 equiv.), (4-fluorophenyl)boronic acid (1.0 equiv.), and potassium phosphate (2.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 10 mmol scale reaction) via syringe. The mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (typically 18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.[5]
Derivative Synthesis: Buchwald-Hartwig Amination
With the core scaffold in hand, the bromine atom serves as an excellent electrophilic partner for C-N bond formation using the Buchwald-Hartwig amination. This reaction is a powerful tool for synthesizing aryl amines from aryl halides and has broad substrate scope, allowing for the introduction of primary and secondary amines.[6][7]
Principle and Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[8] The generally accepted catalytic cycle proceeds via several key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the C-Br bond of the this compound to form a Pd(II) complex.[8][9]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: This final step involves the formation of the C-N bond, yielding the desired N-substituted product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for C-N bond formation.
Protocol: General Procedure for Amination
This protocol provides a general method for coupling various amines with this compound. Optimization of ligand, base, and temperature may be required for challenging substrates.[8]
Materials & Reagents
| Reagent | Role | Typical Equivalents | M.W. ( g/mol ) |
| This compound | Starting Material | 1.0 | 254.08 |
| Amine (Primary or Secondary) | Nucleophile | 1.2 | - |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Catalyst Precursor | 0.02 (2 mol%) | 915.72 |
| XPhos | Ligand | 0.04 (4 mol%) | 476.62 |
| Sodium tert-butoxide (NaOt-Bu) | Base | 1.4 | 96.10 |
| Toluene | Solvent | - | 92.14 |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.) and this compound (1.0 equiv.).
-
Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1-0.2 M concentration) via syringe. Finally, add the amine (1.2 equiv.) to the reaction mixture, also via syringe.
-
Reaction: Heat the mixture (typically to 100-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography or preparative HPLC to obtain the desired amine derivative.
Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying these derivatives. A silica gel stationary phase is used with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to separate the product from impurities.[10][11]
Characterization: The identity and purity of the synthesized compounds must be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and environment of protons and carbon atoms. Successful coupling is confirmed by the appearance of new signals and shifts in existing ones.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Elemental Analysis: Determines the percentage composition of C, H, and N, providing a final confirmation of purity.[12]
Summary Data: Representative Derivative Synthesis
The following table illustrates the versatility of the Buchwald-Hartwig amination for generating a small library of derivatives from the common this compound intermediate.
| Entry | Amine Substrate | Product Structure | Typical Yield (%) |
| 1 | Morpholine | 4-(5-(4-fluorophenyl)pyridin-3-yl)morpholine | 85-95 |
| 2 | Aniline | N-phenyl-5-(4-fluorophenyl)pyridin-3-amine | 70-85 |
| 3 | Benzylamine | N-benzyl-5-(4-fluorophenyl)pyridin-3-amine | 80-90 |
| 4 | Piperidine | 3-(4-fluorophenyl)-5-(piperidin-1-yl)pyridine | 88-96 |
Yields are representative and may vary based on reaction scale and specific conditions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 11. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
Application Notes & Protocols: 3-Bromo-5-(4-fluorophenyl)pyridine as a Key Intermediate in Medicinal Chemistry
Abstract
Fluorinated pyridine scaffolds are integral to modern drug discovery, offering unique physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1][2] This guide provides a detailed technical overview of 3-Bromo-5-(4-fluorophenyl)pyridine, a versatile building block for medicinal chemists. We explore its strategic value, present a robust, field-proven protocol for its derivatization via Suzuki-Miyaura cross-coupling, and discuss its potential in synthesizing biologically active molecules, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Introduction: Strategic Value of the this compound Scaffold
The molecular architecture of this compound is strategically designed for utility in medicinal chemistry. Each component of the scaffold serves a distinct and valuable purpose in the construction of complex drug candidates.
-
The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine scaffold is a privileged structure in pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and improve the solubility of a molecule, making it a common feature in FDA-approved drugs.[3]
-
Bromine at the C3-Position: The bromine atom is the primary reactive handle for synthetic diversification. It is an excellent leaving group, making the C3 position an ideal site for transition metal-catalyzed cross-coupling reactions. This allows for the controlled and efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups to build molecular complexity.
-
The 5-(4-fluorophenyl) Moiety: This component is critical for modulating the drug-like properties of the final compound.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at the para-position of the phenyl ring is a well-established strategy to block aromatic hydroxylation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1][4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing pKa and creating favorable dipole or orthogonal multipolar interactions with protein targets. This can lead to enhanced binding affinity and selectivity.[1]
-
Improved Pharmacokinetics: The introduction of fluorine can increase a molecule's lipophilicity, which may improve its ability to permeate cell membranes and enhance oral bioavailability.[4] Many statin drugs, for instance, require a 4-fluorophenyl group for optimal biological activity.[4][5]
-
Physicochemical Properties
A summary of the key properties for this reagent is provided below.
| Property | Value | Source |
| CAS Number | 675590-04-2 | [6][7] |
| Molecular Formula | C₁₁H₇BrFN | [6] |
| Molecular Weight | 252.09 g/mol | [8] |
| Appearance | White to off-white crystalline powder | (General observation) |
| Purity | ≥97% (Typical) | [6] |
Core Application: Suzuki-Miyaura Cross-Coupling
The most powerful and widely used application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond between the C3 position of the pyridine ring and a carbon atom from an organoboron reagent (typically a boronic acid or ester).[9]
Causality Behind its Utility: The Suzuki reaction is favored in pharmaceutical development due to its operational simplicity, high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[10] This allows for the rapid generation of diverse libraries of biaryl and heteroaryl compounds, which are crucial scaffolds for targeting a wide range of biological targets, including protein kinases.[11][12][13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Hexanes, Deionized Water, Brine
-
Silica Gel for column chromatography
-
Schlenk flask or microwave vial, condenser, magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Crucial): To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Expert Insight: The use of an oven-dried flask and inert atmosphere is critical to prevent the deactivation of the palladium catalyst and to avoid side reactions like protodeboronation of the boronic acid.[14]
-
-
Catalyst and Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).
-
Expert Insight: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[15]
-
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Trustworthiness: The reaction progress must be monitored to ensure completion and prevent degradation. This is a self-validating step. Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Expert Insight: The aqueous wash removes the inorganic base and boron byproducts, simplifying the subsequent purification.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation: Representative Suzuki Coupling Reactions
The following table presents representative examples of products that can be synthesized from this compound, demonstrating the versatility of the protocol.
| Arylboronic Acid Partner | Product Structure | Product Name | Typical Yield (%)* |
| Phenylboronic acid |
| 3-(4-Fluorophenyl)-5-phenylpyridine | 85-95% |
| 4-Methoxyphenylboronic acid |
| 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyridine | 80-90% |
| Pyrimidine-5-boronic acid |
| 5-(3-(4-Fluorophenyl)pyridin-5-yl)pyrimidine | 70-85% |
| 4-(Trifluoromethyl)phenylboronic acid |
| 3-(4-Fluorophenyl)-5-(4-(trifluoromethyl)phenyl)pyridine | 75-88% |
*Note: Yields are representative and may vary based on specific reaction conditions, scale, and the purity of reagents.
Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-675590-04-2 - Thoreauchem [thoreauchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for 3-Bromo-5-(4-fluorophenyl)pyridine in Drug Discovery
Introduction: The Strategic Value of the 3,5-Disubstituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to act as a bioisostere for a phenyl ring while offering a key advantage: the nitrogen atom serves as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties like solubility and metabolic stability.[3] When this core is further elaborated, specific substitution patterns can unlock potent and selective activity against various therapeutic targets.
The 3-Bromo-5-(4-fluorophenyl)pyridine intermediate represents a particularly strategic building block for drug discovery. This structure synergistically combines three critical features:
-
The Pyridine Core: Provides a foundational scaffold with favorable physicochemical properties for drug development.[1][4]
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5] The para-fluoro substitution is a common feature in many kinase inhibitors.
-
The Bromo Substituent: Positioned at the 3-position, the bromine atom serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the core scaffold to optimize for potency and selectivity. This is crucial for developing structure-activity relationships (SAR).[6]
These application notes provide a comprehensive guide for researchers, detailing the synthesis of this key intermediate and its subsequent application in the synthesis of potential kinase inhibitors, a class of drugs with significant therapeutic impact in oncology and inflammatory diseases.[5][7][8]
Physicochemical Properties
A clear understanding of the intermediate's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | Arctom, CS-0019284 |
| CAS Number | 675590-04-2 | Arctom, CS-0019284[9] |
| Molecular Formula | C₁₁H₇BrFN | Calculated |
| Molecular Weight | 252.09 g/mol | Calculated |
| Appearance | Off-white to light yellow solid (Typical) | Generic Physical Data |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF) | Generic Physical Data |
PART 1: Synthesis of the Intermediate: this compound
The most direct and widely applicable method for synthesizing 3-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[10] This protocol details the regioselective mono-arylation of 3,5-dibromopyridine. The key to success is controlling the stoichiometry to favor the single coupling event.
Workflow for Intermediate Synthesis
Caption: Workflow for Suzuki-Miyaura synthesis of the target intermediate.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of 5-aryl-pyridines.[11]
Materials and Reagents:
| Reagent | M.W. | Equivalents | Amount (for 10 mmol scale) |
| 3,5-Dibromopyridine | 236.89 | 1.2 | 2.84 g |
| 4-Fluorophenylboronic acid | 139.92 | 1.0 | 1.40 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.15 g |
| 1,4-Dioxane | - | - | 40 mL |
| Degassed Water | - | - | 10 mL |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.2 eq), 4-fluorophenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the boronic acid is a good indicator of completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude residue will contain the desired product, unreacted 3,5-dibromopyridine, and a small amount of the diarylated by-product. Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Expert Insights (Causality):
-
Why 1.2 equivalents of dibromopyridine? Using a slight excess of the dihalide statistically favors the mono-coupling product and helps to fully consume the more valuable boronic acid.
-
Why Pd(PPh₃)₄? This is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings involving heteroaryl bromides.
-
Why a base like K₂CO₃? The base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid. Carbonates are effective and generally well-tolerated.[12]
-
Why an inert atmosphere? The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
PART 2: Application in the Synthesis of Kinase Inhibitor Scaffolds
The true utility of this compound lies in its role as a precursor. The bromine atom is a versatile handle for introducing nitrogen-containing moieties, a common feature in kinase inhibitors that often interact with the hinge region of the kinase ATP-binding site.[13][14] The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction perfectly suited for this transformation.[15]
Workflow for C-N Coupling (Buchwald-Hartwig Amination)
Caption: Workflow for Buchwald-Hartwig amination of the intermediate.
Detailed Protocol: Synthesis of a Representative Kinase Inhibitor Core
This protocol describes the coupling of the intermediate with a generic primary amine (R-NH₂), representing the introduction of a key pharmacophoric element.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 252.09 | 1.0 | 252 mg |
| Amine (R-NH₂) | Varies | 1.2 | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18.3 mg |
| XPhos | 476.62 | 0.04 | 19.1 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Anhydrous, Degassed Toluene | - | - | 10 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of Argon, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent and Reaction: Add anhydrous, degassed toluene (to achieve ~0.1 M concentration). Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel chromatography to yield the final N-substituted 5-(4-fluorophenyl)pyridin-3-amine.
Expert Insights (Causality):
-
Why a Palladium/Ligand System? The Buchwald-Hartwig amination is not efficient without a suitable phosphine ligand.[15] Sterically hindered biarylphosphine ligands like XPhos are highly effective for coupling with heteroaryl chlorides and bromides, as they promote the crucial reductive elimination step.[16]
-
Why a Strong, Non-nucleophilic Base? A strong base like NaOt-Bu is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido complex.
-
Why Anhydrous Conditions? Water can hydrolyze the active catalyst and interfere with the base, reducing the reaction's efficiency.
Conclusion and Future Directions
This compound is a high-value intermediate for the synthesis of complex molecules in drug discovery programs. Its strategic design allows for the late-stage introduction of diverse functional groups via robust and well-understood cross-coupling chemistry. The protocols provided herein offer reliable pathways for both the synthesis of the intermediate and its subsequent elaboration into scaffolds relevant to kinase inhibition, particularly for targets like p38 and AXL kinases where the 3-amino-5-arylpyridine motif is a known pharmacophore.[14] Researchers can leverage this intermediate to rapidly generate libraries of novel compounds, facilitating the exploration of structure-activity relationships and accelerating the identification of new clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 3. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering the Sonogashira Coupling of 3-Bromo-Pyridines
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper(I), is celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] Within the vast landscape of synthetic chemistry, its application to heteroaryl halides, particularly 3-bromo-pyridines, is of paramount importance. The resulting 3-alkynylpyridine motifs are privileged structures in medicinal chemistry and materials science, serving as key building blocks for pharmaceuticals, agrochemicals, and conjugated organic materials.[3][4] For instance, they are precursors to valuable azaindole derivatives, which are prevalent in biologically active molecules.[3]
However, the coupling of 3-bromo-pyridines presents unique challenges. The pyridine nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5] This guide provides a comprehensive overview of the mechanistic underpinnings, a detailed and field-proven experimental protocol, and a robust troubleshooting framework to empower researchers to successfully navigate the intricacies of this vital transformation.
The Dual Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle : The cycle begins with an active Palladium(0) species. This species undergoes oxidative addition with the 3-bromo-pyridine, forming a Pd(II)-pyridyl complex.[1][6] The reactivity order for the halide is I > OTf > Br >> Cl.[1]
-
The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base (commonly an amine like triethylamine or diisopropylamine) to deprotonate the alkyne and form a highly reactive copper(I) acetylide intermediate.[1][7]
-
Transmetalation : This is the critical step where the two cycles converge. The acetylide ligand is transferred from the copper acetylide to the Pd(II)-pyridyl complex, regenerating the copper(I) catalyst and forming a Pd(II)-pyridyl-alkynyl complex.[1][6]
-
Reductive Elimination : The final step involves the reductive elimination of the desired 3-alkynylpyridine product from the Pd(II) complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Optimized Protocol for Sonogashira Coupling of 3-Bromo-pyridine
This protocol is a robust starting point for the coupling of a generic 3-bromo-pyridine with a terminal alkyne. It is based on conditions reported to be effective for similar substrates.[3][4]
Materials & Equipment:
-
Reactants : 3-Bromo-pyridine (1.0 equiv.), Terminal Alkyne (1.2 equiv.)
-
Catalyst System : Pd(CF₃COO)₂ (2.5 mol%) or PdCl₂(PPh₃)₂ (5 mol%), Triphenylphosphine (PPh₃) (5 mol% if using Pd(CF₃COO)₂), Copper(I) Iodide (CuI) (5 mol%)
-
Base : Triethylamine (Et₃N)
-
Solvent : Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), TLC plates or LC-MS for reaction monitoring.
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if required), and CuI.
-
Solvent Addition : Add anhydrous, degassed DMF (to make a ~0.2 M solution with respect to the 3-bromo-pyridine) via syringe. Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation and dissolution.
-
Reagent Addition : Add the 3-bromo-pyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (2.0-3.0 equiv.) sequentially.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[3][8]
-
Scientist's Note: While higher temperatures can increase the rate, they may also lead to catalyst decomposition, often observed as the formation of palladium black.[8] The optimal temperature should be determined empirically. For many aryl bromides, heating is necessary to facilitate the rate-limiting oxidative addition step.[10]
-
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the consumption of the 3-bromo-pyridine is complete (typically 3-6 hours).
-
Work-up : a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate or diethyl ether. c. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent. d. Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to quench the base and remove copper salts), water, and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the pure 3-alkynylpyridine.
Key Reaction Parameters: A Comparative Overview
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. The following table summarizes typical conditions reported for the Sonogashira coupling of bromopyridine derivatives.
| Parameter | Recommended Reagents/Conditions | Loading (mol%) / Equivalents | Rationale & Comments | Source(s) |
| Palladium Source | Pd(CF₃COO)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2.5 - 5 mol% | Pd(II) precursors are often more air-stable and are reduced in situ to the active Pd(0) species.[1] | [2][3] |
| Ligand | PPh₃ (Triphenylphosphine) | 5 - 10 mol% | Phosphine ligands stabilize the palladium catalyst. Bulky, electron-rich ligands can sometimes improve performance for challenging substrates.[5] | [2][3] |
| Copper Co-catalyst | CuI (Copper(I) Iodide) | 5 - 10 mol% | Essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step under mild conditions.[1][2] | [2][3] |
| Base | Et₃N (Triethylamine), DIPA (Diisopropylamine) | 2.0 - 3.0 equiv. or as solvent | Neutralizes the HBr formed and facilitates the deprotonation of the alkyne. Can also serve as the solvent.[5][8] | [3][8] |
| Solvent | DMF, DMSO, THF, Toluene | ~0.1 - 0.5 M | Polar aprotic solvents like DMF and DMSO are often effective.[3][8] Solvent choice can impact solubility and catalyst stability.[11] | [3][8] |
| Temperature | 60 - 100 °C | N/A | Aryl bromides generally require higher temperatures than the corresponding iodides to undergo oxidative addition.[1][10] | [3][8] |
Troubleshooting Guide for 3-Bromo-pyridine Couplings
Low or no product yield is a common frustration. The following workflow provides a logical approach to diagnosing and resolving these issues.
Caption: A logical workflow for troubleshooting low-yield Sonogashira couplings.
Common Issues & Solutions:
-
Problem : No reaction or sluggish conversion.
-
Cause : Catalyst inhibition by the pyridine nitrogen is a primary concern.[5] The lone pair can bind to the palladium, preventing it from entering the catalytic cycle. Insufficient temperature can also stall the oxidative addition of the aryl bromide.[10]
-
Solution :
-
Increase Temperature : Carefully increase the reaction temperature in 10-20 °C increments.
-
Change Ligand : Switch from PPh₃ to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). These can shield the palladium center and promote the desired catalytic activity.[5]
-
Increase Catalyst Loading : If other methods fail, increasing the catalyst loading (up to 10 mol%) may be necessary.[5]
-
-
-
Problem : Significant formation of a byproduct from alkyne homocoupling (Glaser coupling).
-
Cause : This side reaction is primarily promoted by the presence of oxygen and is copper-catalyzed.[8][9]
-
Solution :
-
Rigorous Degassing : Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout.[8]
-
Minimize Reaction Time : Do not let the reaction run for an unnecessarily long time after the starting material is consumed.
-
Consider Copper-Free Conditions : If homocoupling remains a persistent issue, explore copper-free Sonogashira protocols. These often require different ligands and bases but can completely eliminate the Glaser coupling pathway.[12][13][14]
-
-
-
Problem : Formation of Palladium Black.
-
Cause : This indicates decomposition of the Pd(0) catalyst, often due to excessively high temperatures or impurities.[8]
-
Solution :
-
Lower Temperature : Find the minimum temperature required for a reasonable reaction rate.
-
Check Reagent Purity : Ensure solvents and bases are anhydrous and of high purity, as impurities can poison the catalyst.[5]
-
Use a More Stable Catalyst : Consider using a more robust pre-catalyst or ligand system that is less prone to decomposition at the required temperature.
-
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. reddit.com [reddit.com]
- 11. books.lucp.net [books.lucp.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Optimizing the Heck Reaction for 3-Bromo-5-(4-fluorophenyl)pyridine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Mizoroki-Heck reaction for the synthesis of substituted alkenes using 3-Bromo-5-(4-fluorophenyl)pyridine as the aryl halide substrate. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of key reagents, present a detailed experimental protocol, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Value of the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a C-C bond.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, provides a direct and efficient pathway to substituted alkenes, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
For drug development professionals, the ability to functionalize heterocyclic scaffolds like pyridine is of paramount importance. The substrate in focus, this compound, represents a common building block where the pyridine ring acts as a bioisostere for a phenyl group, and the fluorophenyl moiety allows for modulation of physicochemical properties. The successful application of the Heck reaction to this substrate opens avenues for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide explains the critical parameters that govern the success of this coupling reaction.
Mechanistic Rationale & Parameter Selection
A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The key steps dictate the choice of reagents and conditions.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][4][5] This is often the rate-determining step.
-
Olefin Coordination & Insertion: The alkene coupling partner coordinates to the Pd(II) center, followed by a migratory insertion into the Pd-Aryl bond.[4][5][6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[1][6][7]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated HBr and facilitates the reductive elimination of the palladium-hydride species to regenerate the active Pd(0) catalyst, thus closing the cycle.[1][4]
References
Purification of 3-Bromo-5-(4-fluorophenyl)pyridine by column chromatography
An Application Note for the Chromatographic Purification of 3-Bromo-5-(4-fluorophenyl)pyridine
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography. As a pivotal building block in medicinal chemistry and materials science, the purity of this compound is paramount for reliable downstream applications. This guide offers a scientifically grounded, step-by-step methodology, from initial solvent system selection via Thin-Layer Chromatography (TLC) to the final isolation of the purified product. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.
Introduction and Scientific Context
This compound (CAS No. 675590-04-2) is a substituted heteroaromatic compound of significant interest in the synthesis of novel pharmaceuticals and functional materials.[1][2] The presence of the pyridine ring, a bromine atom, and a fluorophenyl group imparts a unique combination of reactivity and physicochemical properties. The bromine atom, for instance, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.
Impurities, such as unreacted starting materials, by-products, or residual catalysts from its synthesis, can significantly interfere with subsequent reactions, leading to lower yields, complex product mixtures, and potentially misleading biological data. Consequently, achieving high purity is not merely a procedural step but a critical prerequisite for success. Column chromatography, a cornerstone of purification in organic synthesis, is the method of choice for this task due to its efficiency in separating compounds based on differences in their polarity.[3] This note details a validated protocol using silica gel as the stationary phase.
Compound Properties and Safety Imperatives
A thorough understanding of the target compound's properties is fundamental to developing a successful purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 675590-04-2 | [4][5] |
| Molecular Formula | C₁₁H₇BrFN | [4] |
| Molecular Weight | 252.09 g/mol | [6] |
| Appearance | Typically a white to off-white solid | Inferred from related structures[7] |
| Polarity | Moderately polar | Based on structure |
Safety and Handling
This compound and its related analogues require careful handling in a controlled laboratory environment.[4]
-
General Handling: Always work in a well-ventilated chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8][9]
-
Hazard Profile: While specific data for this exact compound is limited, related brominated and fluorinated pyridines are classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[9] Assume a similar hazard profile for this compound.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
The Chromatographic Principle: A Polarity-Driven Separation
Normal-phase chromatography operates on the principle of differential adsorption. The stationary phase, typically silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase, or eluent, is a non-polar solvent or a mixture of non-polar and polar solvents.[10]
When a mixture is introduced to the column, its components compete for adsorption sites on the silica gel and for salvation in the mobile phase.
-
Polar compounds interact strongly with the polar silica gel and are adsorbed more tightly. They move down the column slowly, requiring a more polar mobile phase to be eluted.
-
Non-polar compounds have a weaker affinity for the stationary phase and a higher affinity for the non-polar mobile phase. They travel down the column more quickly.
By carefully selecting and adjusting the polarity of the mobile phase, a precise separation between the target compound, this compound, and any less or more polar impurities can be achieved.
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to perform analytical TLC to identify an optimal solvent system. The goal is to find a solvent mixture where the target compound has a Retardation Factor (Rf) of approximately 0.2-0.4.[11] This Rf value provides the best balance, ensuring the compound moves off the baseline but is sufficiently retained to separate from impurities.
Protocol 4.1: TLC Solvent System Screening
-
Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a small amount of the chosen eluent (e.g., 10% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize: Adjust the solvent ratio to achieve the target Rf. If the Rf is too high, decrease the polarity (reduce the percentage of ethyl acetate). If the Rf is too low (streaking at the baseline), increase the polarity.
Table 2: Recommended Starting Solvent Systems for TLC
| System | Non-Polar Component | Polar Component | Starting Ratio (v/v) | Application Notes |
| A | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 9:1 | The standard for moderately polar compounds.[12][13] A gradient of EtOAc in hexanes is often effective.[14] |
| B | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 9.5:0.5 | Offers different selectivity compared to alkanes. |
| C | Dichloromethane (DCM) | Methanol (MeOH) | 9.8:0.2 | For more polar impurities and compounds.[13] |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude material. Adjust the scale of the column and solvent volumes accordingly. A general rule of thumb is to use a mass ratio of silica gel to crude material between 30:1 and 100:1.[11]
Materials and Reagents
-
Crude this compound
-
Silica Gel (Flash grade, 230-400 mesh)
-
Glass chromatography column with stopcock
-
Hexanes (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (for sample loading), HPLC grade
-
Sand, acid-washed
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Experimental Workflow
The purification process follows a logical sequence from column preparation to final product isolation.
Caption: Workflow for chromatographic purification.
Step-by-Step Methodology
-
Column Preparation:
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, then add a thin (0.5 cm) layer of sand.
-
In a beaker, prepare a slurry of silica gel with the initial, least polar eluent determined by TLC (e.g., 5% EtOAc in Hexanes). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to guide the flow. Tap the column gently to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level should always remain above the silica bed to prevent cracking.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and solvent addition.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica. This is the most critical step for achieving high resolution.
-
-
Sample Loading and Elution:
-
Drain the solvent in the column down to the level of the top layer of sand.
-
Carefully add the dry-loaded sample onto the sand layer, creating a uniform, flat band.
-
Gently add a final thin layer of sand on top of the sample.
-
Carefully add the initial mobile phase to the column, opening the stopcock to begin the elution. Do not disturb the packed layers.
-
Maintain a constant head of solvent above the silica bed throughout the process.
-
Begin collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL depending on column size).
-
-
Gradient Elution (Recommended):
-
Start with the low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) for several column volumes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 10%, then 15%, 20%). A gradual increase is more effective than a sharp jump in polarity for separating closely eluting spots.[12] This strategy is supported by purification protocols for analogous compounds.[14]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired product and to assess their purity.
-
Combine all fractions that contain the pure product (single spot at the correct Rf).
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure, isolated product and calculate the recovery yield. Characterize by NMR, LC-MS, or other appropriate analytical techniques to confirm identity and purity.
-
Troubleshooting Guide
Table 3: Common Problems and Solutions in Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. Aim for a larger ΔRf between your product and impurities. Try a different solvent system (e.g., DCM-based instead of hexane-based).[12][13] |
| Column overloaded with crude material. | Reduce the amount of sample loaded. Use a larger column or increase the silica-to-sample ratio (aim for >50:1).[11] | |
| Cracked or Channeled Silica Bed | The column ran dry at some point. | Ensure the solvent head is always kept above the silica bed. |
| Improperly packed slurry (too thick). | Pack the column using a slurry of appropriate consistency. Ensure all air bubbles are removed before loading the sample. | |
| Broad or Tailing Bands | Sample was dissolved in a solvent that is too polar for loading. | Use the "dry loading" method described in the protocol.[3] |
| Compound is slightly acidic or basic and interacting strongly with silica. | If the compound is an amine, consider adding a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize acidic sites on the silica. | |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (increase % of ethyl acetate or methanol). |
| Compound may be degrading on the silica. | Consider using a different stationary phase like alumina or deactivated silica. Run the column more quickly (flash chromatography).[15] |
Conclusion
This application note provides a robust and scientifically validated framework for the purification of this compound. By leveraging preliminary TLC analysis to define optimal conditions, followed by a meticulous column chromatography procedure emphasizing proper packing and dry loading, researchers can consistently achieve high levels of purity. This protocol is designed to be a reliable resource, enabling the generation of high-quality material essential for advancing research and development in the pharmaceutical and chemical sciences.
References
- 1. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound CAS 675590-04-2 | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed protocol, insights into reaction optimization, safety considerations for large-scale production, and methods for purification. The information is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its structural motif is present in compounds targeting diverse therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl systems.[1] This application note details a proposed scale-up synthesis of this compound via the Suzuki-Miyaura coupling of 3,5-dibromopyridine and 4-fluorophenylboronic acid.
Reaction Scheme and Mechanism
The synthesis proceeds via a selective Suzuki-Miyaura coupling reaction, where one bromine atom of 3,5-dibromopyridine is selectively replaced by the 4-fluorophenyl group.
Reaction:
Caption: General reaction scheme for the Suzuki-Miyaura coupling of 3,5-dibromopyridine with 4-fluorophenylboronic acid.
The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[2]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Key Properties |
| 3,5-Dibromopyridine | 625-92-3 | 236.89 g/mol | Solid, mp 110-115 °C.[3] Irritant.[4] |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 g/mol | Powder, mp 262-265 °C.[5] Harmful if swallowed, causes skin and eye irritation.[6][7] |
| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | Catalyst precursor. |
| Triphenylphosphine | 603-35-0 | 262.29 g/mol | Ligand. |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | Base. |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Solvent. |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction solvent. |
| Brine (saturated NaCl solution) | N/A | N/A | Used in work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Drying agent. |
Health and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate protective clothing.[8]
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with large quantities.[9]
Handling:
-
Work in a well-ventilated fume hood.[10]
-
Avoid inhalation of dusts and vapors.[11]
-
Avoid contact with skin and eyes.[12]
-
Wash hands thoroughly after handling.[10]
-
Ground all equipment to prevent static discharge.
Specific Hazards:
-
4-Fluorophenylboronic acid: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[6][7][9]
-
Palladium catalysts: May be harmful if inhaled or swallowed.
-
Solvents (Dioxane, Toluene, Ethyl Acetate): Flammable liquids and vapors. Handle away from ignition sources. Dioxane is a suspected carcinogen.
Scale-up Synthesis Protocol
This protocol is designed for a nominal 100 g scale synthesis of this compound.
Reaction Setup
Step-by-Step Procedure
-
Reactor Charging: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, charge 3,5-dibromopyridine (100 g, 0.422 mol), 4-fluorophenylboronic acid (65 g, 0.464 mol, 1.1 eq), and potassium carbonate (174 g, 1.26 mol, 3.0 eq).
-
Solvent Addition: Add 1,4-dioxane (800 mL) and water (200 mL) to the reactor.
-
Inerting: Begin stirring and purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: To the stirring mixture, add palladium(II) acetate (0.95 g, 4.22 mmol, 0.01 eq) and triphenylphosphine (2.2 g, 8.44 mmol, 0.02 eq).
-
Reaction: Heat the reaction mixture to an internal temperature of 80-85 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC (e.g., mobile phase: 10% ethyl acetate in hexanes) until the consumption of 3,5-dibromopyridine is complete (typically 6-8 hours).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the inorganic salts and catalyst residues. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Work-up: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 200 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by crystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to afford this compound as a solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3,5-Dibromopyridine | 100 g |
| 4-Fluorophenylboronic acid | 65 g |
| Catalyst System | |
| Palladium(II) Acetate | 0.95 g (1 mol%) |
| Triphenylphosphine | 2.2 g (2 mol%) |
| Base | |
| Potassium Carbonate | 174 g |
| Solvent System | |
| 1,4-Dioxane | 800 mL |
| Water | 200 mL |
| Reaction Conditions | |
| Temperature | 80-85 °C |
| Time | 6-8 hours |
| Expected Yield | 75-85% |
| Purity (Post-crystallization) | >98% (by HPLC) |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider adding an additional portion of the palladium catalyst. Ensure the reaction is strictly under an inert atmosphere as oxygen can deactivate the catalyst.
-
Formation of Byproducts: The formation of the double-coupled product (3,5-bis(4-fluorophenyl)pyridine) can be minimized by using a slight excess of 3,5-dibromopyridine. However, this will require a more rigorous purification to remove the unreacted starting material.
-
Difficult Crystallization: If the product oils out during crystallization, try using a different solvent system or employ seed crystals. Purification by column chromatography on silica gel is an alternative, though less ideal for very large scales.[13]
Conclusion
The described protocol provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, this important pharmaceutical intermediate can be produced in high yield and purity. The use of a well-established Suzuki-Miyaura coupling reaction makes this process amenable to industrial production.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 9. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS 675590-04-2 | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [m.chemicalbook.com]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysis for 3-Bromo-5-Arylpyridine Coupling
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the synthesis of 3,5-disubstituted pyridines via Suzuki-Miyaura coupling of 3-bromo-5-arylpyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, troubleshoot common issues, and ultimately achieve higher yields and purity.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical discovery, due to its broad functional group tolerance and the commercial availability of diverse boronic acid derivatives.[1][2] However, the unique electronic properties of heteroaromatic substrates like 3-bromo-5-arylpyridines can present specific challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the palladium catalyst can often lead to lower yields or catalyst deactivation if not properly addressed.[3]
This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format, moving from common troubleshooting scenarios to frequently asked questions of a more foundational nature.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each solution is grounded in mechanistic principles to help you understand the "why" behind the "how."
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction with 3-bromo-5-arylpyridine is giving me very low yields or only starting material. What are the most likely causes and how can I fix it?
A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
1. Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand is paramount for an efficient reaction with heteroaromatic halides.[3][4]
-
Rationale: The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation. For electron-deficient substrates like 3-bromopyridines, bulky, electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step and facilitate the final reductive elimination.[5][6]
-
Troubleshooting Steps:
-
Screen Different Ligands: There is no "one-size-fits-all" solution. A small screen of different catalysts and ligands is often necessary to find the optimal conditions for your specific substrate.[4]
-
Recommended Systems:
-
Buchwald-type biarylphosphine ligands: Ligands like SPhos, RuPhos, and XPhos are known to be highly effective for coupling heteroaryl halides due to their steric bulk and electron-donating properties.[3] Consider using their corresponding pre-catalysts for improved reproducibility.
-
Pd(dppf)Cl₂: This is a robust and commonly used catalyst that often provides good results with a wide range of substrates.[1][2]
-
In-situ generation: Systems like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky phosphine ligand such as P(t-Bu)₃ can also be highly effective.[7]
-
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes improve yields.[4][8]
-
2. Suboptimal Base and Solvent System: The base and solvent play a critical role in the transmetalation step of the catalytic cycle.
-
Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transfer of the aryl group to the palladium center.[9] The solvent must be able to dissolve the reactants and, importantly, the base to a sufficient extent.
-
Troubleshooting Steps:
-
Base Selection: Strong inorganic bases are typically required. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[4][9] K₃PO₄ is often a good starting point for challenging couplings. For anhydrous reactions using K₃PO₄, the addition of a small amount of water (around 5 equivalents) can be beneficial.[10]
-
Solvent System: A mixture of an aprotic organic solvent and water is standard, as water helps to dissolve the inorganic base.[4] Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[1][2] Ensure your solvents are of high purity and are properly degassed.
-
3. Inadequate Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.
-
Rationale: Oxygen can oxidize the Pd(0) species to Pd(II), rendering it inactive in the catalytic cycle. It can also lead to the degradation of phosphine ligands.[3][11]
-
Troubleshooting Steps:
-
Degassing: Thoroughly degas your solvents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method for more rigorous oxygen removal.[12]
-
Inert Atmosphere: Ensure your reaction vessel is properly purged with an inert gas before adding the catalyst and solvents. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[13]
-
Issue 2: Significant Formation of Debrominated Starting Material
Q: I am observing a significant amount of the debrominated (hydrodehalogenated) side product in my reaction. What causes this and how can I minimize it?
A: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[3][14]
-
Potential Hydride Sources: These can include the solvent (especially alcohols or wet solvents), impurities in the reagents, or even the boronic acid itself.[3]
-
Prevention Strategies:
-
Choice of Base: Avoid using strong organic bases like alkoxides (e.g., NaOtBu) in Suzuki couplings, as they can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[3]
-
Solvent Purity: Use high-purity, anhydrous solvents when possible, and ensure they are thoroughly degassed.
-
Reagent Quality: Ensure all reagents, particularly the boronic acid, are of high purity and have been stored correctly to prevent degradation that might generate hydride impurities.[3]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Issue 3: Catalyst Deactivation (Reaction Stalls or Turns Black)
Q: My reaction starts but then stalls, and I observe the formation of a black precipitate (palladium black). What is happening and what can I do?
A: The formation of palladium black is a visual indicator of catalyst deactivation, where the soluble palladium catalyst agglomerates into inactive elemental palladium.[15] This can be caused by several factors, especially with heteroaromatic substrates.
-
Rationale: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive or prone to decomposition.[3][16] Ligand degradation can also lead to catalyst precipitation.[17]
-
Troubleshooting Steps:
-
Ligand Choice: As mentioned before, bulky, electron-rich ligands (e.g., Buchwald-type ligands) are crucial. Their steric hindrance can prevent the pyridine nitrogen from strongly coordinating to the palladium center, thus keeping the catalyst in the active cycle.[3][16]
-
Use of Pre-catalysts: Pre-formed palladium catalysts (pre-catalysts) can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons. Ensure high purity of all components.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Suzuki-Miyaura coupling of 3-bromo-5-arylpyridines.
Q1: What is the general mechanism of the Suzuki-Miyaura coupling, and what are the key steps?
A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromo-5-arylpyridine to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: The aryl group from the boronic acid (in the form of a boronate) is transferred to the Pd(II) center, displacing the bromide. This step requires a base to activate the boronic acid.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[18]
Q2: Why are 3-bromopyridines considered challenging substrates for Suzuki-Miyaura coupling?
A2: The primary challenges arise from the electronic properties of the pyridine ring:
-
Electron-Deficient Nature: The electron-withdrawing character of the nitrogen atom makes the C-Br bond stronger and less susceptible to oxidative addition compared to a C-Br bond on a more electron-rich aromatic ring.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can form stable, off-cycle complexes that inhibit or completely stop the catalytic cycle.[3][16]
Q3: How should I monitor the progress of my reaction?
A3: Regular monitoring is crucial to determine the optimal reaction time and to identify any issues early on. Common techniques include:
-
Thin-Layer Chromatography (TLC): A simple, fast, and cost-effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting materials, and any major side products by their mass.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively monitor the reaction by taking aliquots at different time points.[20]
Experimental Protocols and Data
Protocol 1: High-Throughput Screening of Palladium Catalysts
For a new or particularly challenging 3-bromo-5-arylpyridine substrate, a high-throughput screening approach can rapidly identify promising reaction conditions.[21][22][23]
Objective: To screen a panel of palladium catalysts and ligands to identify the optimal combination for the coupling of a given 3-bromo-5-arylpyridine with an arylboronic acid.
Materials:
-
3-bromo-5-arylpyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Selected base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
A 24-well plate with pre-weighed palladium catalysts/ligands (e.g., KitAlysis™) or manually prepared vials.[21]
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
In an inert atmosphere, add the 3-bromo-5-arylpyridine, arylboronic acid, and base to each well of the reaction block.
-
Add the degassed solvent system to each well.
-
Seal the reaction block and place it on a stirring hot plate set to the desired temperature (e.g., 80-100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product mixture from each well by LC-MS or HPLC to determine the relative conversion to the desired product.
Data Presentation: Example Catalyst Screening Results
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Conversion (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | THF/H₂O | 80 | 85 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 25 |
This is example data and actual results will vary depending on the specific substrates.
Protocol 2: Optimized General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point based on generally successful conditions for this class of compounds.
Materials:
-
3-bromo-5-arylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried reaction flask, add the 3-bromo-5-arylpyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).[11]
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diarylpyridine.[13]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thermofishersci.in [thermofishersci.in]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 17. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. azom.com [azom.com]
- 21. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 22. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Suzuki Coupling of Bromopyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. The Suzuki coupling's power in constructing biaryl and heteroaryl structures is undeniable, yet the unique electronic properties and coordinating nature of the pyridine ring introduce specific hurdles that require careful consideration and troubleshooting.[1][2]
This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reactions, maximize yields, and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a bromopyridine is giving low to no yield. What are the most likely causes?
A1: Low yields with bromopyridine substrates often stem from a few core issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively inhibiting its catalytic activity. This is particularly problematic for 2-bromopyridines.[3] The solution often lies in using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that sterically shield the palladium center and prevent this inhibitory coordination.[3]
-
Inefficient Oxidative Addition: The carbon-bromine bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[3] Increasing the reaction temperature or screening different palladium precatalysts and ligands can overcome this hurdle. More electron-rich and bulky ligands are known to facilitate this step.[3]
-
Competing Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product. The most common culprits are protodeboronation of the boronic acid and homocoupling of the coupling partners.[3][4]
Q2: I'm observing a significant amount of debrominated pyridine in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a debrominated (or hydrodehalogenated) byproduct, where the bromine atom is replaced by a hydrogen, is a common side reaction.[5] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture.[5][6] This is followed by reductive elimination to yield the undesired debrominated product.[5][6]
Key factors influencing debromination include:
-
Base and Solvent Choice: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride species that facilitate this side reaction.[5] Careful selection of a non-protic solvent and a weaker base can be beneficial.
-
Catalyst System: The choice of catalyst and ligand plays a crucial role. A highly efficient catalyst system that promotes rapid cross-coupling can "outrun" the competing debromination pathway.[4]
Q3: My main byproduct is the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a frequent issue, primarily caused by the presence of oxygen in the reaction mixture.[4][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent.[7]
To mitigate this:
-
Rigorous Degassing: It is critical to thoroughly degas all solvents and the reaction vessel.[4][7] Techniques such as sparging with an inert gas (argon or nitrogen) for an extended period or multiple freeze-pump-thaw cycles are essential.[4]
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst source, like Pd(PPh₃)₄, or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can help minimize the presence of Pd(II) species that promote homocoupling.[7]
Q4: What is protodeboronation and why is it a particular problem with pyridinylboronic acids?
A4: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[8] This is a significant side reaction that consumes the nucleophilic coupling partner, leading to reduced yields.[8][9] Pyridinyl and other electron-deficient heteroaryl boronic acids are especially susceptible to this process, particularly under the aqueous basic conditions often used in Suzuki couplings.[4][9][10]
Strategies to prevent protodeboronation include:
-
Using Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][4]
-
Anhydrous Conditions: Using anhydrous solvents can help minimize this side reaction.[3]
-
Potassium Trifluoroborate Salts: These salts are more stable alternatives to boronic acids and can be less susceptible to protodeboronation.[11]
Troubleshooting Guides
Issue 1: Low Conversion of Bromopyridine Starting Material
This guide provides a systematic approach to troubleshooting low conversion rates in your Suzuki coupling reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid debromination in pyridine Suzuki reactions
A Guide to Overcoming Debromination Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in pyridine Suzuki-Miyaura cross-coupling reactions: debromination. As a senior application scientist, my goal is to equip you with the mechanistic understanding and field-proven protocols necessary to minimize or eliminate this yield-reducing side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the specific issues you may encounter during your experiments, moving from understanding the problem to implementing effective solutions.
Q1: I'm observing a significant amount of debrominated pyridine in my Suzuki reaction. What is happening at a mechanistic level?
A1: Debromination, also known as hydrodehalogenation, is a competitive side reaction where the bromine atom on your pyridine starting material is replaced by a hydrogen atom.[1][2] This unwanted product can complicate purification and significantly lower the yield of your desired coupled product.
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][3][4] This highly reactive intermediate can arise from several sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[2][4] Once formed, the Pd-H species can participate in the catalytic cycle, leading to the formation of the debrominated pyridine instead of the desired biaryl product.
Here is a simplified representation of the competing pathways:
References
Technical Support Center: Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important biaryl pyridine intermediate. By explaining the causality behind experimental choices, this document serves as a practical resource for troubleshooting and improving reaction yields and purity.
Introduction: The Challenge of Synthesizing Substituted Biaryl Pyridines
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents several challenges inherent to heteroaromatic chemistry. Issues such as low catalyst turnover, competing side reactions, and difficult purification can often lead to suboptimal yields. This guide provides in-depth, experience-based solutions to these common problems. The most prevalent synthetic route involves the palladium-catalyzed cross-coupling of 3,5-dibromopyridine with (4-fluorophenyl)boronic acid. This approach offers regioselectivity, but requires careful optimization to be efficient.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Category 1: Low or No Product Yield
Question 1: My Suzuki-Miyaura coupling of 3,5-dibromopyridine with (4-fluorophenyl)boronic acid is resulting in very low (<10%) or no yield of the desired product. What are the primary causes and how can I troubleshoot this?
Answer: A low or non-existent yield in this Suzuki-Miyaura coupling typically points to one of four main areas: catalyst activity, the role of the base, substrate stability, or the reaction environment.
-
Cause A: Inactive Catalyst System. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst or used directly.[1][2] Catalyst deactivation, often visible as the formation of palladium black, can halt the catalytic cycle.[1] The choice of ligand is also critical for stabilizing the catalyst and promoting the reaction.[3]
-
Solution:
-
Use a High-Quality Palladium Source: Ensure your palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, has been stored properly under an inert atmosphere.[1] For challenging couplings, consider using pre-formed Pd(0) catalysts like Pd₂(dba)₃.[1][3]
-
Select an Appropriate Ligand: For electron-deficient heteroaromatics like pyridines, bulky, electron-rich phosphine ligands can accelerate the reaction.[3] Triphenylphosphine (PPh₃) is a standard choice, but if yields are low, consider more specialized ligands like SPhos or XPhos.
-
Ensure Proper Catalyst Loading: A typical catalyst loading is between 1-5 mol%.[4] Excessively low loading may not be sufficient, while very high loading can sometimes promote side reactions.
-
-
-
Cause B: Inefficient Base or Incorrect Stoichiometry. The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[5][6][7][8] An inappropriate base or incorrect amount can lead to a stalled reaction.
-
Solution:
-
Choice of Base: An aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃ is standard.[4] For substrates sensitive to hydrolysis, an anhydrous base like Cs₂CO₃ or K₃PO₄ in an organic solvent may be more effective.
-
Base Stoichiometry: At least 2-3 equivalents of the base are typically required to ensure the reaction proceeds to completion.
-
-
-
Cause C: Degradation of (4-fluorophenyl)boronic acid. Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) or form inactive cyclic trimeric anhydrides (boroxines), especially under prolonged heating or in the presence of excess water.[9][10][11]
-
Solution:
-
Use High-Purity Boronic Acid: Ensure the (4-fluorophenyl)boronic acid is of high quality and has been stored in a desiccator.
-
Consider Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are more stable to protodeboronation and can be used as alternatives.[12][13] They often provide a slow release of the active boronic acid during the reaction.[10]
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid relative to the limiting reagent (3,5-dibromopyridine) to compensate for any degradation.
-
-
-
Cause D: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.
-
Solution:
-
Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen from start to finish.
-
-
Category 2: Impurity Formation and Side Reactions
Question 2: I am observing significant amounts of 3,5-bis(4-fluorophenyl)pyridine (double addition) and unreacted 3,5-dibromopyridine. How can I improve the selectivity for the mono-arylated product?
Answer: Achieving high selectivity for the mono-substituted product in reactions with dihalogenated substrates is a common challenge. The formation of the double-addition product is driven by the fact that the initial product, this compound, can itself act as a substrate for a second Suzuki coupling.
-
Solution 1: Control Stoichiometry.
-
Use 3,5-dibromopyridine as the limiting reagent. Start with a ratio of 1.0 equivalent of 3,5-dibromopyridine to 0.8-0.9 equivalents of (4-fluorophenyl)boronic acid. This ensures there isn't enough boronic acid to react with all the mono-substituted product formed. The unreacted 3,5-dibromopyridine can then be separated during purification.
-
-
Solution 2: Adjust Reaction Time and Temperature.
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting 3,5-dibromopyridine is consumed to a satisfactory level, before significant formation of the di-substituted product occurs. Lowering the reaction temperature may also help to control the rate of the second coupling.
-
Question 3: My reaction mixture contains a significant amount of 4,4'-difluorobiphenyl. What is the cause of this homocoupling product and how can I prevent it?
Answer: The formation of 4,4'-difluorobiphenyl is due to the homocoupling of (4-fluorophenyl)boronic acid. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[10]
-
Solution 1: Rigorous Degassing. As mentioned previously, ensuring the reaction is free of oxygen is the most critical step. Degas the solvent and reaction vessel thoroughly and maintain a strict inert atmosphere.
-
Solution 2: Add a Silver(I) Salt. In some cases, adding a stoichiometric amount of a silver(I) salt, such as silver(I) oxide (Ag₂O), can suppress homocoupling.[14] The silver salt is thought to act as an oxidant that preferentially reacts with any species that would otherwise lead to homocoupling.
-
Solution 3: Use a Boronic Ester. Potassium organotrifluoroborate salts or other boronic esters are often less prone to homocoupling than the corresponding boronic acids.[9][11]
Category 3: Purification Challenges
Question 4: I am having difficulty separating my product, this compound, from the starting material, 3,5-dibromopyridine, using column chromatography.
Answer: The similar polarities of the starting material and the mono-substituted product can make chromatographic separation challenging.
-
Solution 1: Optimize Chromatography Conditions.
-
Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane). A very slow increase in polarity often provides better separation.
-
Silica Gel: Ensure you are using a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for higher resolution.
-
-
Solution 2: Crystallization. If the product is a solid, crystallization can be an effective purification method. After an initial crude purification by column chromatography to remove the majority of impurities, attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
Solution 3: Derivatization. In a manufacturing setting where chromatography is less ideal, a chemical purification strategy could be employed. For example, if trace amounts of a more reactive impurity are present, it could be selectively reacted to form a more polar compound that is easily removed. However, for this specific separation, optimizing chromatography or crystallization is the most direct approach.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Caption: A decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.
Optimized Experimental Protocol
This protocol is a recommended starting point for the selective mono-arylation of 3,5-dibromopyridine.
Materials:
-
3,5-dibromopyridine (1.0 eq)
-
(4-fluorophenyl)boronic acid (0.9 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (Deionized)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (0.9 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add 1,4-dioxane (volume to make a ~0.2 M solution with respect to the limiting reagent).
-
Prepare a solution of K₂CO₃ (3.0 eq) in deionized water. Degas this aqueous solution by sparging with argon for 15-20 minutes.
-
Add the degassed K₂CO₃ solution to the reaction flask via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Once the desired level of conversion is reached (typically when the majority of the 3,5-dibromopyridine is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Summary of Reaction Parameter Effects
| Parameter | Standard Condition | Potential Issue | Recommended Optimization | Effect on Yield |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst deactivation | Use fresh catalyst; consider Pd₂(dba)₃ | High Impact |
| Ligand | PPh₃ | Slow reaction rate | Use bulky, electron-rich ligands (e.g., SPhos) | Medium Impact |
| Base | Aq. K₂CO₃ / Na₂CO₃ | Incomplete reaction, substrate degradation | Use 3 eq.; consider Cs₂CO₃ for sensitive substrates | High Impact |
| Boron Source | Boronic Acid | Protodeboronation, homocoupling | Use high-purity reagent; consider boronic esters | High Impact |
| Atmosphere | Inert Gas (Ar, N₂) | Catalyst oxidation, homocoupling | Rigorous degassing of solvents and vessel | High Impact |
| Stoichiometry | 1.1 eq Boronic Acid | Low selectivity (di-substitution) | Use 0.9 eq Boronic Acid (limiting) | High Impact on Purity |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Pyridine Compounds
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation, a common hurdle in the synthesis of pyridine-containing molecules. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Introduction: The "Pyridine Problem" in Cross-Coupling
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and functional materials. However, their synthesis via transition-metal-catalyzed cross-coupling reactions is often plagued by a phenomenon known as the "pyridine problem." The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center (typically palladium) of the catalyst.[1][2] This coordination can lead to the formation of stable, off-cycle complexes, effectively "poisoning" or deactivating the catalyst and stalling the desired reaction.[1][3] This guide will address the common manifestations of this issue and provide systematic approaches to overcome them.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section is designed to address specific, common problems encountered during the cross-coupling of pyridine compounds.
Question 1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate is sluggish or has completely stalled. What are the likely causes and how can I fix it?
Answer: A stalled or low-yielding reaction is the most common symptom of catalyst deactivation when working with pyridine substrates. The primary culprit is often the coordination of the pyridine nitrogen to the palladium catalyst.[1][3]
Potential Causes & Step-by-Step Solutions:
-
Direct Catalyst Inhibition: The pyridine nitrogen's lone pair can bind to the active palladium species, preventing it from participating in the catalytic cycle.[2] This is particularly problematic for 2-substituted pyridines.[3]
-
Solution 1: Ligand Selection is Critical. Standard phosphine ligands like PPh₃ may be insufficient.[4] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands can promote the desired catalytic cycle by sterically hindering the pyridine's access to the metal center and by stabilizing the active catalyst.
-
Solution 2: Increase Catalyst Loading. While not always ideal from a cost and sustainability perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[2]
-
Solution 3: Utilize a Pre-catalyst. Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed to generate the active Pd(0) species more efficiently and can provide a more stable catalytic system.[2]
-
-
Inefficient Oxidative Addition: The C-X bond (where X = Cl, Br, I) of the pyridyl halide may not be reactive enough for efficient oxidative addition to the palladium center. This is especially true for electron-rich pyridines and less reactive chloro-pyridines.[3]
-
Solution: Choose the Right Halide. If possible, use the more reactive brominated or iodinated pyridine substrates. If you must use a chloride, ensure you are using a highly active catalyst system, often requiring more electron-rich and bulky ligands.
-
-
Suboptimal Base Selection: The choice and quality of the base are crucial. The base not only participates in the transmetalation step but can also influence catalyst stability.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve common issues in pyridine cross-coupling reactions.
Question 2: I'm observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often triggered by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4] A Pd(II) species can then undergo two transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[4]
Strategies to Minimize Homocoupling:
-
Strict Exclusion of Oxygen: This is the most critical step. Ensure your reaction flask is properly flame-dried or oven-dried. Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source Directly: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[5]
-
Control Reagent Stoichiometry: While using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[4]
-
Lower the Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[5]
-
Additives: In some cases, the addition of a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.[5]
Question 3: My reaction is producing a significant amount of the dehalogenated pyridine starting material. What is causing this and how can I prevent it?
Answer: The formation of the dehalogenated starting material is a result of a side reaction called hydrodehalogenation. This can be caused by several factors.
Potential Causes and Solutions:
-
Presence of Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source.[5]
-
Amine Quality (in Buchwald-Hartwig reactions): Use a high-purity amine, as some impurities can act as hydrogen donors.[5]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may be necessary.[5]
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[2]
Frequently Asked Questions (FAQs)
Q1: Why are 2-substituted pyridines particularly challenging in cross-coupling reactions?
A1: The proximity of the nitrogen atom to the reaction center in 2-substituted pyridines exacerbates catalyst inhibition. The nitrogen can act as a chelating ligand with the palladium center, forming a stable five-membered ring that is difficult to break and can completely shut down the catalytic cycle. This is a major aspect of the "2-pyridyl problem".[6]
Q2: Can additives be used to mitigate pyridine-induced catalyst deactivation?
A2: Yes, certain additives can be beneficial. For instance, in Suzuki couplings, Lewis acids like Cu(I) salts have been shown to reversibly coordinate to the pyridine nitrogen.[6] This coordination reduces the availability of the nitrogen lone pair to poison the palladium catalyst.[6] In some cases, the addition of a Lewis acid like B(OMe)₃ can bind to Lewis basic heterocycles, restoring palladium activity.[7]
Q3: What role does the electronic nature of the pyridine substrate play?
A3: The electronic properties of the pyridine ring significantly influence its reactivity and its tendency to deactivate the catalyst. Electron-withdrawing groups on the pyridine ring decrease the basicity of the nitrogen atom, making it a weaker ligand for the palladium center and thus reducing catalyst poisoning. Conversely, electron-donating groups increase the basicity of the pyridine nitrogen, enhancing its ability to coordinate to and deactivate the catalyst.[8][9]
Q4: Are there alternative coupling partners to boronic acids for pyridine Suzuki-Miyaura reactions?
A4: Yes, due to the instability and sometimes low reactivity of pyridineboronic acids, more stable alternatives are often used. These include pyridineboronate esters (e.g., pinacol esters or MIDA boronates), which are more resistant to protodeboronation.[2] Additionally, potassium pyridine-2-trifluoroborates and pyridine-2-sulfinates have been developed as effective coupling partners that can overcome some of the limitations of pyridineboronic acids.[10][11]
Q5: How can I confirm that catalyst deactivation is the primary issue in my reaction?
A5: A good diagnostic experiment is to add a fresh portion of catalyst to the stalled reaction mixture. If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst has been deactivated. Monitoring the reaction profile over time can also be informative; a reaction that starts well but then plateaus prematurely often points to catalyst deactivation.
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation in pyridine cross-coupling.
Experimental Protocols
General Protocol for a Troubleshooting Suzuki-Miyaura Coupling of a Pyridyl Halide
This protocol provides a starting point for optimizing a challenging pyridine cross-coupling reaction.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4][5]
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the chosen degassed solvent (e.g., dioxane, toluene, or a mixture) via syringe. The solvent should be rigorously degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.[4]
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Add the catalyst solution to the reaction vial via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Work-up:
-
After the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Summary Table
| Issue | Potential Cause | Recommended Ligand Class | Recommended Base | Key Consideration |
| Low/No Yield | Catalyst poisoning by pyridine N | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs[4][5] | K₃PO₄, Cs₂CO₃[4] | Rigorous exclusion of air and moisture[4] |
| Homocoupling | Presence of O₂, leading to Pd(II) | - | - | Thoroughly degas all solvents[4] |
| Protodeboronation | Presence of water | - | Weaker, anhydrous base | Use boronic esters for increased stability[2] |
| Hydrodehalogenation | Proton source (e.g., water) | - | Screen different bases[5] | Use high-purity reagents[5] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges for Fluorinated Pyridine Derivatives
Welcome to the technical support center for navigating the unique purification challenges presented by fluorinated pyridine derivatives. These compounds are increasingly vital in pharmaceuticals, agrochemicals, and materials science due to the profound effects of fluorine substitution on molecular properties.[1][2] However, these same electronic effects introduce specific difficulties during purification that can frustrate even seasoned researchers.
This guide is structured to provide direct, actionable advice in a question-and-answer format. We will delve into the "why" behind the troubleshooting steps, grounding our recommendations in the fundamental chemistry of these fascinating molecules.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of fluorinated pyridine derivatives.
Issue 1: Product Instability and Degradation on Silica Gel
Q: I'm observing significant product loss and the appearance of new, more polar spots on my TLC plate during silica gel column chromatography of a 4-fluoropyridine derivative. What is happening and how can I prevent it?
A: This is a classic problem stemming from the inherent instability of certain fluoropyridines, particularly those with fluorine at the 4-position, in acidic environments.[3][4][5] Silica gel is weakly acidic and can catalyze degradation.
-
The "Why": The pyridine nitrogen can be protonated by the acidic silanol groups on the silica surface. This protonation enhances the electrophilicity of the pyridine ring, making the C-F bond more susceptible to nucleophilic attack. For 4-fluoropyridines, this can lead to an acid-catalyzed dimerization-hydrolysis pathway, forming N-(4-pyridyl)-4-pyridone, which is often observed as a highly polar, UV-active spot on the TLC plate.[3][5]
-
Troubleshooting Steps:
-
Neutralize the Silica: Before packing your column, prepare a slurry of silica gel in your starting eluent and add a small amount of a non-nucleophilic, volatile base like triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative for acid-sensitive compounds.
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Pre-adsorbing the crude material onto a small amount of the chosen stationary phase can help achieve a tighter band and faster elution.[6]
-
Consider an Alternative Purification Method: If chromatographic degradation is severe, recrystallization or distillation (for volatile compounds) may be more suitable purification methods.[6]
-
Issue 2: Poor Separation from Starting Materials or Non-Fluorinated Analogs
Q: My fluorinated pyridine derivative co-elutes with the non-fluorinated starting material during column chromatography. How can I improve the separation?
A: The introduction of a fluorine atom does not always dramatically alter the polarity of a molecule, leading to challenging separations. The key is to exploit the subtle electronic differences between the compounds.
-
The "Why": Fluorine is highly electronegative but also a poor hydrogen bond acceptor. This can lead to complex interactions with the stationary and mobile phases. The separation difficulty arises because the overall polarity difference between the fluorinated and non-fluorinated analogs can be minimal.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Hexane/Ethyl Acetate System: This is a common starting point.[6][7] Systematically vary the ratio to find the optimal separation window. A shallow gradient can sometimes resolve closely eluting spots.
-
Dichloromethane/Hexane: For less polar compounds, a dichloromethane/hexane system can offer different selectivity.[7]
-
-
Consider Argentation Chromatography: If your compounds contain double bonds, silica gel impregnated with silver nitrate can provide enhanced separation based on the interaction of the silver ions with the π-systems.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[8]
-
Issue 3: Difficulty with Recrystallization
Q: I'm struggling to find a suitable solvent system for the recrystallization of my fluorinated pyridine derivative. It either dissolves completely or not at all.
A: Finding the right recrystallization solvent is often a matter of trial and error, but a systematic approach based on solubility principles can save significant time and material.[9][10]
-
The "Why": An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10][11] Fluorinated compounds can have unique solubility profiles due to the polarity of the C-F bond.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Use small amounts of your crude product to test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).[6][9]
-
Employ a Two-Solvent System: This is often the key to success.[9]
-
Dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is very soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes slightly turbid.[6][9]
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
-
Common Solvent Systems for Fluorinated Pyridines:
-
Detailed Protocol: Two-Solvent Recrystallization
-
Place the crude fluorinated pyridine derivative in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) to just dissolve the solid.[6][9]
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[6][9]
-
Heat the solution and slowly add the "poor" solvent (e.g., hot hexane) dropwise until persistent cloudiness is observed.[6]
-
Add a few more drops of the "good" solvent until the solution becomes clear again.[6]
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[6][9]
-
Dry the purified crystals under vacuum.[6]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose analytical techniques to assess the purity of my fluorinated pyridine derivative?
A1: A combination of techniques is always recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis and detecting non-volatile impurities.[8][]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds and provides structural information about impurities.[8][][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. Crucially, ¹⁹F NMR is highly sensitive and provides a direct way to detect and quantify fluorinated impurities.[15]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure substances without the need for a reference standard.[]
Q2: I suspect my fluorinated pyridine is undergoing defluorination during a cross-coupling reaction. How does this impact purification?
A2: Defluorination is a known side reaction, especially in palladium-catalyzed reactions like Suzuki-Miyaura couplings.[16] This introduces the non-fluorinated analog of your starting material or product into the reaction mixture, leading to the co-elution challenges discussed in "Issue 2" of the troubleshooting guide. The purification strategy will then need to be optimized for separating compounds with very similar polarities.
Q3: Are there any specific safety considerations when purifying fluorinated pyridine derivatives?
A3: Yes. Beyond the standard safety protocols for handling organic chemicals, be aware that:
-
Many fluorinated organic compounds can be toxic.[2] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Some fluorination reagents and byproducts can be hazardous. For example, reactions involving hydrogen fluoride require specialized equipment and extreme caution.
-
Always consult the Safety Data Sheet (SDS) for your specific compound and any reagents used in the purification process.
Visualization of Purification Workflow
Below is a generalized workflow for selecting a purification strategy for a novel fluorinated pyridine derivative.
Caption: Decision workflow for selecting a purification method.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of 3-Bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of the base in the Suzuki-Miyaura cross-coupling of 3-bromopyridines. The unique electronic properties of the pyridine ring present specific challenges, and careful selection of the base is paramount for a successful reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic principles and established laboratory practices.
Q1: My Suzuki coupling of 3-bromopyridine is giving very low to no yield. What's the first thing I should check regarding the base?
A1: Low or no yield in the coupling of 3-bromopyridine is a common issue, often linked to catalyst inhibition or inefficient transmetalation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[1][2] The choice of base is critical in mitigating this and ensuring the catalytic cycle proceeds efficiently.
Immediate Troubleshooting Steps:
-
Evaluate Your Base Choice: If you started with a common base like sodium carbonate (Na₂CO₃), consider switching to potassium phosphate (K₃PO₄). K₃PO₄ is a stronger, non-nucleophilic base that has shown high efficacy in couplings involving nitrogen-containing heterocycles.[3][4] Its strength can accelerate the formation of the crucial boronate "ate" complex required for transmetalation.[5][6]
-
Consider the "Cesium Effect": For particularly stubborn couplings, switching to cesium carbonate (Cs₂CO₃) can lead to dramatic improvements in yield.[4][7] The "cesium effect" is attributed to the high solubility of Cs₂CO₃ in organic solvents and the ability of the large, soft Cs⁺ cation to facilitate key steps in the catalytic cycle, potentially through direct interaction with palladium intermediates.[8][9][10]
-
Ensure Anhydrous Conditions (Especially with K₃PO₄): While some Suzuki protocols use aqueous mixtures, K₃PO₄ is often most effective under anhydrous conditions.[3] Ensure your solvent is dry and the base has been properly stored to prevent hydration, which can impede its activity.
Q2: I'm observing a significant amount of debrominated starting material (pyridine). How is the base involved and how can I fix this?
A2: The formation of a debrominated byproduct is a side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent. The base can indirectly contribute to this issue.
Causality and Prevention:
-
Source of Hydride: The hydride source can be impurities in the solvent (like water or alcohols), the boronic acid reagent itself, or even the base if hydroxides are used.
-
Role of the Base: A base that is too strong or too nucleophilic (like NaOH or KOH) can promote side reactions.[4][11] Furthermore, if the base is not effective at promoting the primary transmetalation step, the palladium-aryl intermediate has a longer lifetime, increasing the probability of it reacting with stray hydride sources.
-
Prevention Strategies:
-
Switch to a Non-Nucleophilic Base: Use K₃PO₄ or Cs₂CO₃. These bases are highly effective at promoting the desired coupling without introducing competing nucleophiles.
-
Protect the Boron Reagent: Minimize protodeboronation, a competing side reaction where the boronic acid is cleaved by water/base before it can couple.[12] Consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[12][13] These are generally more resistant to hydrolysis under basic conditions.
-
Use Dry, Degassed Solvents: Rigorously dry your solvents (e.g., toluene, dioxane, THF) and thoroughly degas them to remove both oxygen (which can cause homocoupling) and water.[1][12]
-
Q3: My reaction starts but then stalls before reaching completion. Could my base be the problem?
A3: Reaction stalling is often a sign of catalyst deactivation over time. While ligand degradation is a common cause, the base's properties can play a significant role.
Potential Base-Related Issues:
-
Poor Solubility: If the base is not sufficiently soluble in the reaction medium, its effective concentration decreases over time, slowing down the regeneration of the active catalyst and the formation of the boronate complex. This is particularly true for Na₂CO₃ and K₂CO₃ in purely organic solvents.[8]
-
Base Degradation: In some cases, the base can be consumed by side reactions, especially if acidic impurities are present in the starting materials or solvent.
-
Solution:
-
Improve Solubility: Switch to a more soluble base like Cs₂CO₃.[8] Alternatively, if using K₂CO₃ or Na₂CO₃, ensure your solvent system is appropriate. Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are often used with these bases to ensure they can participate in the reaction.[14][15]
-
Screen Ligands: The synergy between the base and the ligand is crucial. A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can protect the palladium center from deactivation by the pyridine substrate and improve the overall stability and turnover of the catalyst.[1][12]
-
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the Suzuki-Miyaura coupling?
A1: The base plays at least two critical roles in the catalytic cycle.[14] Its primary function is to activate the organoboron compound (e.g., boronic acid).[6][16] Organoboron reagents are not nucleophilic enough on their own to transfer their organic group to the palladium center. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This complex is significantly more nucleophilic, enabling the crucial transmetalation step where the organic group is transferred to the palladium(II) complex.[4][5] Secondly, the base facilitates the metathesis of the halide on the palladium(II) intermediate, preparing it for transmetalation.[14]
Caption: The Suzuki catalytic cycle, highlighting the dual role of the base.
Q2: How do I choose the best base for my 3-bromopyridine coupling reaction?
A2: There is no single "best" base for all substrates. The optimal choice depends on the specific boronic acid, the palladium catalyst/ligand system, and the solvent. A screening approach is highly recommended. For 3-bromopyridines, a good starting point is to test a weak carbonate base, a strong phosphate base, and cesium carbonate.
Caption: Decision tree for base selection when troubleshooting low yields.
Comparison of Common Inorganic Bases for 3-Bromopyridine Coupling
| Base | Formula | Basicity | Common Solvents | Key Considerations |
|---|---|---|---|---|
| Sodium Carbonate | Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Cost-effective, good starting point for optimization.[6][17] |
| Potassium Carbonate | K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Similar to Na₂CO₃, widely used and effective.[3][4] |
| Potassium Phosphate | K₃PO₄ | Strong | Toluene, Dioxane (often anhydrous) | Excellent for N-heterocycles, strong but non-nucleophilic.[2][3][4] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Often superior for difficult substrates; higher cost.[7][8][18] |
Q3: What are the main differences between using an inorganic vs. an organic base?
A3:
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are the most common choice for Suzuki couplings.[4][13] They are strong enough to facilitate boronate formation efficiently. Their main drawback can be limited solubility in purely organic solvents, often necessitating aqueous or biphasic solvent systems.[8]
-
Organic Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are generally weaker and less frequently used in modern Suzuki protocols.[13][19] They are typically reserved for substrates that are sensitive to strong inorganic bases and might decompose or undergo side reactions.[20] For a standard 3-bromopyridine coupling, an inorganic base is almost always the preferred starting point.
Experimental Protocol: Base Screening for Suzuki Coupling of 3-Bromopyridine
This protocol outlines a parallel experiment to efficiently screen three common bases.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Base 1: K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Base 2: K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Base 3: Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL for each reaction)
Procedure:
-
Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), add the arylboronic acid, Pd₂(dba)₃, and SPhos to each of three separate, dry reaction vials equipped with stir bars.
-
Add Base: To vial 1, add K₂CO₃. To vial 2, add K₃PO₄. To vial 3, add Cs₂CO₃.
-
Add Substrate: Add 3-bromopyridine to each vial.
-
Add Solvent: Add the anhydrous, degassed 1,4-dioxane to each vial.
-
Reaction: Seal the vials and heat the reactions to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial.
-
Work-up: Once a reaction is deemed complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine conversion and purify by column chromatography to determine the isolated yield for each base. This comparative data will reveal the optimal base for your specific substrate combination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Selection for Cross-Coupling with 3-Bromo-5-(4-fluorophenyl)pyridine
Welcome to the technical support center for optimizing cross-coupling reactions involving 3-bromo-5-(4-fluorophenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of solvent selection. Here, we move beyond simple lists of solvents to explain the underlying principles, helping you troubleshoot challenging reactions and rationally design robust experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for my cross-coupling reaction with this compound?
A1: The solvent is not merely a medium for dissolving reagents; it is an active participant that profoundly influences every stage of the catalytic cycle.[1][2] For a substrate like this compound, an electron-deficient heteroaryl halide, the right solvent accomplishes several critical tasks:
-
Ensures Solubility: It must dissolve the aryl bromide, the coupling partner (e.g., boronic acid, amine, or alkyne), the base, and the palladium catalyst complex. Poor solubility is a common cause of slow or incomplete reactions.[3][4]
-
Stabilizes Catalytic Species: The solvent can stabilize the active Pd(0) catalyst and the various palladium intermediates formed during the reaction.[5]
-
Modulates Reactivity: It influences the rates of key mechanistic steps, including oxidative addition, transmetalation (in Suzuki couplings), and reductive elimination.[1][6]
-
Controls Side Reactions: An appropriate solvent can help suppress unwanted side reactions such as catalyst decomposition or protodeboronation of boronic acids in Suzuki couplings.[3][7]
The choice is far from trivial because solvent properties like polarity, coordinating ability, and boiling point can dramatically alter reaction outcomes.[8]
Q2: What are the best starting solvents for common cross-coupling reactions with this substrate?
A2: While every reaction requires optimization, established starting points exist for the most common transformations. For this compound, which is a relatively reactive aryl bromide, consider the following:
-
Suzuki-Miyaura Coupling: A mixture of an ethereal or aromatic solvent with water is the most common choice.[9]
-
1,4-Dioxane / Water (e.g., 4:1 to 10:1): A highly reliable system that works for a broad range of substrates.[10]
-
Toluene / Water: Another excellent choice, particularly when higher temperatures are needed.
-
Tetrahydrofuran (THF) / Water: Suitable for reactions at lower to moderate temperatures.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective, especially if solubility is a challenge in other systems.[11]
-
-
Buchwald-Hartwig Amination: Anhydrous, non-polar, aprotic solvents are generally preferred.
-
Sonogashira Coupling: The choice often depends on whether a copper co-catalyst is used.
Q3: What is the difference between polar protic and polar aprotic solvents, and why is it important here?
A3: This distinction is fundamental to understanding solvent effects in cross-coupling.
-
Polar Protic Solvents: These solvents contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen), such as water, ethanol, and methanol.[17][18] They can donate hydrogen bonds. While water is a common co-solvent in Suzuki reactions to dissolve inorganic bases, protic solvents can be detrimental in other contexts.[9][19] They can solvate and deactivate anionic nucleophiles and promote side reactions like the hydrolysis (protodeboronation) of boronic acids.[3][20]
-
Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds.[18] Examples include DMF, Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).[19] They are excellent at dissolving polar and charged species.[18] However, their role is complex; they can act as coordinating ligands to the palladium center, which can sometimes stabilize the catalyst but can also inhibit reactivity or even change reaction selectivity.[8][21][22]
For most cross-coupling reactions with your substrate, polar aprotic or non-polar aprotic solvents are preferred as the primary medium to avoid deactivating nucleophiles and sensitive reagents.
Troubleshooting Guide & Advanced Insights
Q4: My reaction has stalled with low conversion. How can I troubleshoot this using solvent selection?
A4: Low conversion is a frequent issue where the solvent is a primary suspect. Here’s a diagnostic approach:
-
Check Solubility: First, visually inspect your reaction at room temperature and at the target temperature. Do you see a thick, insoluble slurry? If so, your reagents are not sufficiently dissolved for the reaction to proceed efficiently.[3]
-
Solution: Switch to a more polar or higher-boiling solvent. If you are using Toluene, try Dioxane. If Dioxane is not working, a more polar aprotic solvent like DMF or DMAc might be necessary to bring everything into solution.[4]
-
-
Increase Reaction Temperature: The reaction may simply be too slow at your current temperature.
-
Solution: Switch to a higher-boiling solvent. If you are using THF (b.p. 66 °C), moving to Dioxane (b.p. 101 °C) or Toluene (b.p. 111 °C) allows you to significantly increase the reaction rate without pressurizing the vessel.
-
-
Consider Solvent Coordination: Highly coordinating solvents like Acetonitrile (MeCN) or DMSO can sometimes bind too strongly to the palladium catalyst, inhibiting its activity.[22]
-
Solution: If you are using a strongly coordinating solvent and observing low reactivity, try switching to a less coordinating one like Toluene or 2-MeTHF.
-
The flowchart below provides a structured decision-making process for solvent screening when troubleshooting low conversion.
Caption: Troubleshooting workflow for low conversion.
Q5: In my Suzuki coupling, I'm observing significant protodeboronation (loss of the boronic acid group). How can solvent choice mitigate this?
A5: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom, and is a major cause of low yields.[3] It is often exacerbated by excess water and high temperatures.
-
Minimize Water: While a small amount of water is often necessary to activate the boronic acid and dissolve the base, too much can be detrimental.[9]
-
Solution 1: Reduce the amount of water in your solvent system. Instead of a 4:1 Dioxane/H₂O mixture, try 10:1 or even 20:1.
-
Solution 2: Use anhydrous solvents and a base that is soluble in the organic phase (e.g., K₃PO₄ in DMF) or a fluoride source like CsF or KF, which can activate the boronic acid under nearly anhydrous conditions.
-
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronic esters are significantly more stable to hydrolysis than their corresponding boronic acids.[3] They are an excellent alternative when protodeboronation is a persistent issue.
Q6: Can the solvent really change the mechanism of my reaction?
A6: Absolutely. The solvent's role can be much more profound than simply acting as a medium. Recent mechanistic studies have shown that the choice between a coordinating and a non-coordinating solvent can fundamentally alter the active catalyst and the dominant reaction pathway.[8][21]
-
Non-Coordinating Solvents (e.g., Toluene, THF): In these solvents, the active catalyst is often a monoligated Pd(0) species, for example, [Pd(L)]. This species follows a "classic" catalytic cycle.[5]
-
Coordinating Solvents (e.g., DMF, MeCN, DMSO): These solvents can displace a phosphine ligand to form a solvent-ligated palladium species, such as [Pd(L)(solv)].[21] This new catalytic species can have different reactivity and selectivity. In some cases, polar coordinating solvents can stabilize anionic palladium complexes, which may favor oxidative addition at different sites if multiple reactive halides are present.[8][21]
This dual role of the solvent is a key reason why reaction optimization can sometimes yield counter-intuitive results and underscores the importance of screening different solvent classes.
Caption: Influence of solvent on active catalyst generation.
Data & Resources
Table 1: Properties of Common Solvents for Cross-Coupling
This table provides key physical properties to aid in rational solvent selection, particularly concerning reaction temperature and polarity.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Use Cases |
| Tetrahydrofuran (THF) | 66 | 7.6 | Ethereal, Aprotic | Suzuki, Sonogashira (lower temp) |
| Toluene | 111 | 2.4 | Aromatic, Aprotic | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | 101 | 2.2 | Ethereal, Aprotic | Suzuki, Buchwald-Hartwig |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Amide, Polar Aprotic | Suzuki, Sonogashira (solubility issues) |
| Acetonitrile (MeCN) | 82 | 37.5 | Nitrile, Polar Aprotic | Can be coordinating/inhibiting |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Sulfoxide, Polar Aprotic | High temp, solubility issues |
| 2-Methyl-THF | 80 | 6.2 | Ethereal, Aprotic | "Greener" alternative to THF/Dioxane |
| Water | 100 | 80.1 | Polar Protic | Co-solvent in Suzuki reactions |
Experimental Protocols
Protocol: Parallel Solvent Screening for Suzuki-Miyaura Coupling
This protocol provides a robust method for efficiently screening multiple solvents to find the optimal conditions for coupling this compound with a chosen boronic acid.
1. Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 equiv) and your arylboronic acid (1.2 equiv) in a suitable solvent that can be easily evaporated (e.g., Dichloromethane).
-
Prepare a separate stock solution of your palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if needed.
-
Have your base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv) weighed out.
2. Reaction Setup:
-
To an array of oven-dried reaction vials (e.g., 2 mL microwave vials) equipped with small magnetic stir bars, add the base.
-
Aliquot the substrate/boronic acid stock solution into each vial and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge. This ensures identical starting amounts in each vial.
-
Add the palladium catalyst/ligand to each vial.
3. Solvent Addition and Degassing:
-
Seal each vial with a septum cap.
-
To each vial, add 1.0 mL of the respective degassed screening solvent (e.g., Vial 1: Toluene/H₂O 10:1, Vial 2: Dioxane/H₂O 10:1, Vial 3: DMF, Vial 4: 2-MeTHF/H₂O 10:1).
-
Thoroughly degas each vial by bubbling argon or nitrogen through the mixture for 10-15 minutes while stirring.[7] This is critical to prevent oxygen-induced side reactions like homocoupling.[7]
4. Reaction Execution and Analysis:
-
Place the sealed vials in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Allow the reactions to stir for a set period (e.g., 4 hours).
-
After cooling, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., Acetonitrile), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and identify any major side products.
-
Compare the results to identify the most promising solvent system for further optimization or scale-up.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. theorango.com [theorango.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. quora.com [quora.com]
- 20. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 21. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. reddit.com [reddit.com]
Technical Support Center: Unreproducible Suzuki Couplings with Pyridine Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the notoriously temperamental, yet synthetically vital, coupling of pyridine boronic acids. Unreproducible results, low yields, and complete reaction failure are common complaints. This document provides in-depth, field-tested insights and troubleshooting protocols to help you achieve consistent and high-yielding results.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial points of failure. Before diving into complex optimization, ensure these fundamental aspects are sound.
Q1: My Suzuki coupling with a pyridine boronic acid is not working at all. I see only starting materials. What are the most critical initial factors to check?
A1: When a reaction completely fails to initiate, the issue typically lies with one of three critical components: the catalyst's activity, the integrity of the boronic acid, or the reaction setup.
-
Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle. If it's not generated or is immediately poisoned, the reaction will not start. The Lewis basic nitrogen of the pyridine substrate is a known inhibitor that can coordinate to the palladium center and shut down catalysis.[1][2][3]
-
Action: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand are from a reliable source and have been stored correctly. Consider using a pre-formed Pd(0) complex or a modern palladacycle precatalyst (e.g., XPhos Pd G3), which are designed for more reliable generation of the active catalyst.[4][5]
-
-
Boronic Acid Degradation: Pyridine boronic acids, especially the 2-pyridyl isomer, are highly susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water), converting your nucleophile back to pyridine.[6][7] This process can happen during storage or under the reaction conditions.
-
Action: Check the quality of your boronic acid. If it's old or has been exposed to moisture, it may have substantially degraded. Consider purchasing a fresh batch or, better yet, switching to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[8][9][10]
-
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen.[2]
-
Action: Your reaction setup must be rigorously anaerobic. Ensure all solvents (including any water used in the solvent system) are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2][9] Use flame-dried glassware and maintain a positive pressure of inert gas throughout the experiment.
-
Q2: I'm seeing a significant amount of my starting pyridine boronic acid converted back to simple pyridine. What is causing this and how do I stop it?
A2: This is the classic sign of protodeboronation, the most common failure mode for this class of substrates.[2] This reaction involves the protonolysis of the carbon-boron bond and is highly dependent on pH and the presence of proton sources, especially water.[8][11] Basic heteroaromatic boronic acids, like 2-pyridyl boronic acid, can form zwitterionic species at neutral pH, which can lead to rapid, unimolecular C-B bond fragmentation.[8]
To mitigate protodeboronation:
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, for sensitive substrates like pyridine boronic acids, minimizing water is often crucial.[2] Use anhydrous solvents and dry your base (e.g., K₃PO₄, Cs₂CO₃) in an oven before use.
-
Switch to a More Stable Boron Species: This is the most effective strategy. Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are significantly more stable towards protodeboronation.[9][12] They act as a "slow-release" source of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[8][10] N-phenyldiethanolamine (PDEA) boronates are another excellent, highly stable option for 2-pyridyl substrates.[13]
-
Choose the Right Base: The choice of base is critical. While a base is required for the transmetalation step, strongly basic aqueous conditions can accelerate protodeboronation.[11][14] Consider using milder, non-aqueous bases like KF or CsF, or a strong but sterically hindered base like K₃PO₄ in an anhydrous solvent like dioxane or toluene.[6]
Section 2: In-Depth Troubleshooting Guide
If the initial checks don't solve the problem, a more systematic approach is needed. This section breaks down common issues and provides detailed optimization strategies.
Failure Mode 1: Low or Inconsistent Yield
Q3: My reaction works, but the yield is consistently low (<40%). I've confirmed my starting materials are good. How do I optimize for higher conversion?
A3: Low conversion points to a sluggish or inefficient catalytic cycle. The bottleneck is often the oxidative addition or transmetalation step, or catalyst deactivation over the course of the reaction.
-
The Ligand is Key: For challenging substrates like pyridines, standard ligands like PPh₃ are often ineffective.[2] You need to facilitate the key steps of the catalytic cycle with a more sophisticated ligand.
-
Solution: Switch to bulky, electron-rich biarylphosphine ligands (Buchwald ligands). Ligands like XPhos, SPhos, and RuPhos are specifically designed to accelerate both oxidative addition and reductive elimination and can shield the palladium center from coordinating to the pyridine nitrogen.[1][15] N-heterocyclic carbenes (NHCs) are also a powerful alternative.[16]
-
-
Base and Solvent Mismatch: The base's role is to activate the boronic acid for transmetalation.[17] Its effectiveness is highly dependent on its solubility and strength in the chosen solvent.
-
Solution: Screen a matrix of bases and solvents. A common starting point is K₂CO₃ in a dioxane/water mixture.[9] If that fails, try stronger bases like K₃PO₄ or Cs₂CO₃ in anhydrous dioxane, toluene, or 2-MeTHF.[2] The combination of a bulky ligand, a strong base, and an appropriate solvent is often synergistic.
-
-
Temperature: If the reaction is slow, increasing the temperature can help overcome activation barriers. Most Suzuki couplings are run between 80-110 °C.[6]
Visualizing the Core Problem: Suzuki Cycle vs. Protodeboronation
The diagram below illustrates the central challenge. A successful reaction requires the boronic acid to proceed through the productive catalytic cycle (right, green) much faster than it is destroyed by protodeboronation (left, red).
Caption: Competing pathways for a pyridine boronic acid in a Suzuki coupling reaction.
Failure Mode 2: Catalyst Deactivation by Pyridine Coordination
Q4: My reaction starts but then stalls, leaving significant amounts of starting material even after prolonged heating. What's happening to my catalyst?
A4: This is a classic symptom of catalyst deactivation, often caused by the pyridine nitrogen itself. The lone pair on the nitrogen can coordinate strongly to the palladium center, creating a stable, off-cycle complex that is catalytically inactive.
-
Ligand Steric Shielding: The most effective solution is to use a ligand that is so bulky it physically prevents the pyridine from accessing and binding to the palladium atom.
-
Solution: This is another scenario where bulky biarylphosphine ligands (XPhos, SPhos, RuPhos, etc.) are superior.[15] Their large steric footprint creates a protective pocket around the metal center.
-
-
Pyridine Isomer: 2-pyridyl substrates are far more prone to this issue than 3- or 4-pyridyl substrates due to the proximity of the nitrogen to the reaction site, which allows for chelation. For 2-pyridyl couplings, specialized conditions are often non-negotiable.[3][6]
-
Modified Pyridines: If synthetically feasible, introducing a substituent at the 2-position of the pyridine ring can sterically hinder its ability to coordinate with the palladium catalyst, sometimes improving reaction outcomes.[3][18]
Visualizing the Ligand's Role
This diagram shows how a bulky ligand can prevent catalyst inhibition by the pyridine substrate.
Caption: Steric shielding by a bulky ligand prevents pyridine coordination and catalyst deactivation.
Section 3: Experimental Protocols & Data
Protocol 1: Boronic Acid Stability Test
Before attempting a difficult coupling, validate the stability of your pyridine boronic acid under your planned basic conditions.
-
Setup: In an NMR tube, dissolve ~10 mg of your pyridine boronic acid and an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.5 mL of your chosen deuterated reaction solvent (e.g., Dioxane-d₈).
-
Initial Scan: Acquire a baseline ¹H NMR spectrum (t = 0). Integrate the pyridine boronic acid signals against the internal standard.
-
Add Base: Add the same equivalent of base (e.g., K₃PO₄) and a small amount of D₂O (if your reaction is aqueous) as you would use in the actual reaction.
-
Monitor: Acquire NMR spectra at regular intervals (e.g., 15 min, 1 hr, 4 hrs) while keeping the tube at your planned reaction temperature.
-
Analysis: Monitor the disappearance of the pyridine boronic acid signal and the appearance of the corresponding protodeboronated pyridine signal. A rapid decrease in the boronic acid signal indicates instability under these conditions.
Table 1: Recommended Conditions for Pyridine Boronic Acid Isomers
This table provides starting points for optimization based on the pyridine isomer.
| Isomer | Boron Reagent | Recommended Ligand(s) | Recommended Base(s) | Solvent | Key Challenge |
| 2-Pyridyl | Boronate Ester (Pinacol, MIDA, PDEA)[6] or Trifluoroborate[12] | XPhos, RuPhos, SPhos[15] | K₃PO₄, Cs₂CO₃, KF | Dioxane, Toluene | Extreme instability, catalyst inhibition[6][7] |
| 3-Pyridyl | Boronic Acid or Pinacol Ester[19] | Pd(dppf)Cl₂, XPhos[20][21] | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | Moderate instability |
| 4-Pyridyl | Boronic Acid or Pinacol Ester[9] | Pd(dppf)Cl₂, SPhos, Cy₃P·HBF₄[2][9] | K₂CO₃, Na₂CO₃ | MeCN/H₂O, Dioxane | Prone to protodeboronation[9] |
Protocol 2: Small-Scale Parallel Reaction Screening
Use a 24-well plate or small reaction vials to efficiently screen multiple conditions simultaneously.
-
Stock Solutions: Prepare stock solutions of your aryl halide and the pyridine boronic acid derivative in the primary solvent (e.g., dioxane).
-
Aliquot Reagents: In an inert atmosphere (glovebox), dispense the solid reagents (catalyst, ligand, base) into each vial. Use a different set of conditions for each vial or row.
-
Add Solutions: Add the stock solutions to each vial, followed by any co-solvent (e.g., water).
-
Seal and Heat: Seal the vials/plate and place on a pre-heated reaction block with stirring.
-
Analysis: After the designated reaction time (e.g., 12-24 hours), cool the block. Take a small aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising conditions for scale-up.
Section 4: Final Checklist & Workflow
Before you begin your next experiment, follow this logical workflow to maximize your chances of success.
Caption: A logical workflow for planning and troubleshooting Suzuki couplings with pyridine boronic acids.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Analysis of Bromo-Pyridine Derivatives in Drug Discovery: A Guide for Researchers
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs. The strategic introduction of a bromine atom to this versatile heterocycle unlocks a vast potential for molecular diversification, primarily through transition-metal catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of bromo-pyridine derivatives, focusing on the positional isomers: 2-bromo-, 3-bromo-, and 4-bromopyridine. We will explore how the position of the bromine atom dictates synthetic accessibility, reactivity, and ultimately, the biological profile of drug candidates.
The Strategic Importance of Bromination on the Pyridine Scaffold
The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity and aqueous solubility due to the presence of the nitrogen atom, which can be protonated at physiological pH.[1] Bromination of the pyridine ring serves two primary purposes in drug discovery. Firstly, the bromine atom acts as a versatile synthetic handle, enabling the introduction of a wide array of molecular fragments through reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[2] Secondly, the bromine atom itself can influence the physicochemical properties and biological activity of a molecule through halogen bonding and by modulating its metabolic stability.[3]
Comparative Analysis of Bromo-Pyridine Isomers
The position of the bromine atom on the pyridine ring significantly impacts its electronic properties, steric hindrance, and reactivity. These differences are critical considerations during the design and synthesis of novel drug candidates.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the bromo-pyridine isomers is essential for predicting their behavior in both synthetic and biological systems.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine | Source(s) |
| Molecular Formula | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN | [4] |
| Molecular Weight | 158.00 g/mol | 158.00 g/mol | 158.00 g/mol | [5][4] |
| Boiling Point | 192-194 °C | 173-174 °C | 185-187 °C | [5] |
| pKa (of conjugate acid) | 0.71 | 2.84 | 3.89 |
The differing pKa values reflect the influence of the electron-withdrawing bromine atom on the basicity of the pyridine nitrogen. The closer the bromine is to the nitrogen (2-position), the more it reduces the nitrogen's basicity.
Synthetic Accessibility and Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a workhorse in medicinal chemistry for the formation of C-C bonds. The reactivity of bromo-pyridine isomers in this reaction is a key consideration for their utility as synthetic intermediates.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond and the electronic properties of the pyridine ring. The C-Br bond is weaker than the C-Cl bond, making bromopyridines generally more reactive than their chloro- counterparts.[6] The position of the bromine atom influences reactivity due to the electron-withdrawing nature of the pyridine nitrogen, which activates the ortho (2- and 6-) positions towards oxidative addition.[7]
In a comparative context:
-
2-Bromopyridine: The bromine atom at the 2-position is electronically activated by the adjacent nitrogen, making it highly susceptible to oxidative addition. However, the proximity of the nitrogen can also lead to catalyst inhibition through coordination.[8]
-
3-Bromopyridine: The bromine at the 3-position is less electronically activated than at the 2- or 4-positions. Its reactivity is more akin to that of bromobenzene.
-
4-Bromopyridine: The bromine at the 4-position is also electronically activated, and generally, 4-halopyridines are more reactive than their 3-substituted counterparts.
Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling of Bromopyridines
This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic bromo-pyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Bromo-pyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-pyridine, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Water also plays a role in activating the boronic acid.
Impact on Pharmacokinetics and Pharmacodynamics
The position of the bromine atom not only affects the synthetic strategy but also has profound implications for the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Metabolic Stability: The pyridine ring itself can influence metabolic stability. The incorporation of a nitrogen atom into an aromatic ring can sometimes increase metabolic stability by decreasing the potential for oxidative metabolism.[10] The position of the bromine atom can further modulate this. For instance, blocking a potential site of metabolism with a bromine atom can enhance a compound's half-life. However, the metabolic stability of pyridine derivatives can be complex, with some studies showing that para-nitrogen containing compounds are metabolized faster.[11]
-
Solubility and Permeability: The basicity of the pyridine nitrogen, which is influenced by the bromine position, affects the molecule's ionization state at physiological pH. This, in turn, impacts its solubility and ability to cross biological membranes.
Pharmacodynamics: Target Engagement and Biological Activity
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in a biological target.[3] The position of the bromine atom dictates the vector of this interaction, which can be crucial for optimizing binding affinity and selectivity.
-
Structure-Activity Relationship (SAR): The placement of the bromine atom is a key element of the SAR. In some cases, a halogen at a specific position may be essential for activity, while in others, it may be detrimental. For example, a review on the structure-antiproliferative activity relationship of pyridine derivatives noted that compounds with halogen atoms sometimes exhibited lower activity.[12]
Case Studies: Bromo-pyridines in Drug Discovery
Bromo-pyridine derivatives are prevalent in the development of various therapeutic agents.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors, often interacting with the hinge region of the kinase domain.[13][14] The bromine atom can be used as a synthetic handle to introduce moieties that target other regions of the ATP-binding pocket or as a means to fine-tune the electronics and steric profile of the inhibitor. For instance, in the development of Fyn and GSK-3β modulators, the introduction of a bromine atom at the C-5 position of a 7-azaindole core markedly enhanced both selectivity and inhibitory potency toward Fyn.[15]
-
Anticancer Agents: Numerous bromo-pyridine derivatives have been investigated as anticancer agents.[3] Their mechanism of action can vary widely, from inhibiting specific enzymes to disrupting cellular processes.
-
Neurodegenerative Diseases: The pyridine moiety is also found in compounds targeting neurodegenerative diseases like Alzheimer's and Parkinson's. Bromo-pyridines serve as key intermediates in the synthesis of molecules designed to modulate targets such as kinases or to prevent protein aggregation.[15]
Conclusion and Future Perspectives
The choice of a 2-bromo-, 3-bromo-, or 4-bromopyridine isomer in a drug discovery campaign is a critical decision with far-reaching consequences. This guide has highlighted the key differences in their reactivity, which dictates the synthetic strategy, and their influence on the ultimate biological profile of the drug candidate. A thorough understanding of these comparative aspects allows medicinal chemists to make more informed decisions in the design and synthesis of novel therapeutics. As our understanding of the subtle interplay between structure, reactivity, and biological function continues to grow, the strategic use of bromo-pyridine derivatives will undoubtedly remain a cornerstone of successful drug discovery.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine: A Validated Protocol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis and comparison of synthetic protocols for 3-Bromo-5-(4-fluorophenyl)pyridine, a key building block in the development of novel pharmaceuticals and functional materials. We will delve into a validated primary synthesis protocol via the Suzuki-Miyaura coupling reaction, offering a detailed, step-by-step methodology and a thorough explanation of the chemical principles at play. Furthermore, we will explore alternative synthetic strategies, including the Negishi and Stille couplings, and provide a comparative analysis based on yield, substrate scope, and practical considerations.
Introduction: The Significance of this compound
This compound is a substituted heteroaromatic compound of significant interest in medicinal chemistry and materials science. The pyridine core is a common motif in a vast array of biologically active molecules, while the bromo and fluoro-phenyl substituents offer versatile handles for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of the bromine atom allows for subsequent cross-coupling reactions, enabling the introduction of additional molecular complexity. The 4-fluorophenyl group is a common feature in many drug candidates, often enhancing metabolic stability and binding affinity.
Primary Validated Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as the premier method for the synthesis of biaryl and heteroaryl-aryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] This protocol details the selective mono-arylation of 3,5-dibromopyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3,5-Dibromopyridine
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3,5-dibromopyridine (1.0 eq.), (4-fluorophenyl)boronic acid (1.1 eq.), and the chosen base (K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Catalyst Addition: To this mixture, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a temperature between 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available, and effective catalyst for Suzuki-Miyaura reactions.[3] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: An inorganic base such as potassium carbonate or potassium phosphate is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4]
-
Solvent System: The use of a mixed solvent system like 1,4-dioxane and water is common. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] Degassing the solvents is important to prevent oxidation of the palladium(0) catalyst.
-
Equivalents of Reagents: Using a slight excess of the boronic acid (1.1 eq.) helps to ensure complete consumption of the more valuable dihalopyridine starting material. The use of a single equivalent of the boronic acid is key to achieving selective mono-arylation.
Self-Validating System and Characterization
The successful synthesis of this compound can be validated through standard analytical techniques:
-
1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine and phenyl protons, with coupling patterns consistent with the substitution pattern.
-
13C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the product, with a characteristic isotopic pattern for the bromine atom.
Alternative Synthetic Routes: A Comparative Analysis
While the Suzuki-Miyaura coupling is a robust method, other palladium-catalyzed cross-coupling reactions offer viable alternatives, each with its own set of advantages and disadvantages.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3][7]
Reaction Scheme:
Advantages:
-
Organozinc reagents are generally more reactive than organoboron compounds, which can lead to higher yields and faster reaction times in some cases.[1]
-
It has a broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms.[3]
Disadvantages:
-
Organozinc reagents are moisture and air-sensitive, requiring stricter anhydrous and inert reaction conditions.
-
The preparation of organozinc reagents can be more involved than that of boronic acids.
Stille Coupling
The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide, also catalyzed by palladium.[8][9]
Reaction Scheme:
Advantages:
-
Organostannanes are tolerant of a wide variety of functional groups and are generally stable to air and moisture.[8]
-
The reaction conditions are typically mild.
Disadvantages:
-
The primary drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[9]
Comparative Data Summary
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Nucleophile | Organoboronic acid/ester | Organozinc halide | Organostannane |
| Toxicity of Reagents | Low | Moderate | High |
| Stability of Reagents | Generally stable | Air and moisture sensitive | Generally stable |
| Reaction Conditions | Mild | Mild to moderate | Mild |
| Functional Group Tolerance | High | High | High |
| Byproduct Removal | Generally straightforward | Generally straightforward | Often difficult |
Visualizing the Synthetic Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Workflow for Synthesis
Caption: Comparison of synthetic workflows for this compound.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction remains the most practical and environmentally benign method for the synthesis of this compound on a laboratory scale. Its operational simplicity, high functional group tolerance, and the use of relatively non-toxic reagents make it the preferred choice for most applications. While the Negishi and Stille couplings offer powerful alternatives, the challenges associated with reagent handling and byproduct removal, respectively, render them less favorable for routine synthesis.
Future research in this area may focus on developing even more efficient and sustainable catalytic systems, such as those employing earth-abundant metals or enabling the reaction to proceed under even milder conditions, potentially in greener solvents. The development of a one-pot, multi-step synthesis starting from simpler pyridine precursors could also be a valuable contribution to the field.
References
- 1. Negishi_coupling [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille Coupling [organic-chemistry.org]
Comparing reactivity of bromo vs. iodo-pyridines in cross-coupling
An In-Depth Guide to the Comparative Reactivity of Bromo- vs. Iodo-Pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, appearing in numerous blockbuster pharmaceuticals. The ability to functionalize this heterocycle with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions are the undisputed workhorse for forging carbon-carbon and carbon-heteroatom bonds on the pyridine ring. However, the choice of the halide handle—typically bromine or iodine—is a critical decision that dictates reaction parameters, catalyst selection, and even the overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of bromo- and iodo-pyridines in the most common and impactful cross-coupling reactions. Moving beyond a simple list of protocols, we will explore the mechanistic underpinnings of their reactivity, present comparative data, and offer field-proven insights to guide your experimental design.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between iodo- and bromo-pyridines is rooted in the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is a direct consequence of their bond dissociation energies (BDE): I > Br > Cl .[1][2]
The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.
This energy difference has profound implications for the catalytic cycle. In many palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the halo-pyridine to the palladium(0) catalyst is the rate-determining step.[5][6] The lower BDE of the C-I bond results in a lower activation energy for this crucial step, leading to faster reaction rates and the ability to use milder conditions.[5][7]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling. The oxidative addition step is typically rate-determining and is significantly faster for iodo-pyridines due to the weaker C-I bond.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity difference (I > Br) translates directly into practical performance advantages and disadvantages for each halide across various reaction classes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction in pharmaceutical discovery.[8] Here, the choice between an iodo- or bromo-pyridine significantly impacts the required reaction conditions.
Iodo-pyridines are highly reactive and are often the substrate of choice for challenging couplings. They typically react under milder conditions, often with lower catalyst loadings and less specialized ligands. Standard catalysts like Pd(PPh₃)₄ are frequently sufficient.[5]
Bromo-pyridines , while less reactive, are excellent and often more cost-effective substrates. Their successful coupling generally requires more forcing conditions, such as higher temperatures or the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate the more difficult oxidative addition step.[5][9]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction (Data is representative and compiled from analogous systems reported in the literature.[5][10])
| Pyridyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield | Notes |
| 3-Iodopyridine | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95% | Standard, reliable conditions. |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16-24 | 60-75% | Slower, may require longer times. |
| 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8-12 | >90% | Highly active catalyst system overcomes lower reactivity. |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing a vast array of biologically active molecules. The reactivity trend remains consistent: I > Br > Cl .[11][12]
Iodo-pyridines can be coupled with a wide range of primary and secondary amines under relatively mild conditions. The higher reactivity allows for the use of less reactive amines that might fail to couple with the corresponding bromo-pyridines.
Bromo-pyridines are also very common substrates for this transformation. However, achieving high yields often necessitates the use of specialized bulky biarylphosphine ligands (e.g., Xantphos, RuPhos) and strong, non-coordinating bases like sodium tert-butoxide (NaOtBu).[13][14] For sensitive substrates where a strong base might cause decomposition, weaker inorganic bases like Cs₂CO₃ can be used, though this may require higher temperatures.[14]
Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination (Data is representative and based on general knowledge of aminations on similar halopyridine substrates.[5][11])
| Pyridyl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield |
| 2-Iodopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 80-100 | 90-98% |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100-110 | 85-95% |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (5) | PPh₃ (10) | NaOtBu | Toluene | 110 | <50% |
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[15] While perhaps less common for pyridine functionalization than Suzuki or Buchwald-Hartwig reactions, the principles of reactivity remain the same.
Iodo-pyridines are generally more reactive substrates for the Heck reaction, often providing higher yields in shorter reaction times compared to their bromo-analogs under identical conditions.[16][17]
Bromo-pyridines can be effective but may require higher temperatures, higher catalyst loadings, or the addition of phosphine ligands to achieve comparable efficiency.[17][18]
The Strategic Advantage: Sequential Cross-Coupling
The true power of understanding this differential reactivity comes to the fore in the synthesis of complex, polysubstituted pyridines. By using a dihalogenated substrate, such as 2-bromo-4-iodopyridine , chemists can perform sequential, regioselective cross-coupling reactions.[1][19]
The first coupling reaction is performed under mild conditions that are sufficient to activate the highly reactive C-I bond while leaving the more robust C-Br bond untouched.[5][7] Once the first substituent is installed at the 4-position, a second, distinct coupling partner can be introduced at the 2-position by employing more forcing conditions or a more active catalyst system. This strategy is invaluable for building molecular complexity and is widely used in structure-activity relationship (SAR) studies.
Caption: Workflow for sequential cross-coupling leveraging the differential reactivity of bromo- and iodo-pyridines.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine
This protocol describes a general method for the selective Suzuki-Miyaura coupling at the C-4 position of 2-bromo-4-iodopyridine, preserving the C-2 bromine for subsequent transformations.[7][10]
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-bromo-4-arylpyridine.
Self-Validation & Troubleshooting:
-
Expected Outcome: High conversion to the mono-arylated product with minimal formation of the di-arylated or starting material. Yields are typically in the 85-95% range.
-
Troubleshooting:
-
Low Conversion: Ensure solvents were properly degassed, as oxygen can deactivate the Pd(0) catalyst. If the issue persists, increase the temperature slightly or allow for longer reaction times.
-
Formation of Di-arylated Product: This indicates the conditions were too harsh, leading to some reaction at the C-Br bond. Reduce the reaction temperature or time.
-
Protodeboronation of Boronic Acid: Ensure the base is of good quality and the reaction is run under a strict inert atmosphere.
-
Conclusion
The choice between bromo- and iodo-pyridines in cross-coupling is a classic balance of reactivity versus cost and availability.
-
Iodo-pyridines are the more reactive partners, enabling milder conditions, shorter reaction times, and a broader substrate scope. They are the go-to choice for challenging transformations or when preserving sensitive functional groups is critical.
-
Bromo-pyridines are highly valuable, cost-effective, and readily available substrates. While requiring more optimized conditions—often involving advanced ligands and higher temperatures—they are robust and reliable workhorses in both discovery and process chemistry.
Ultimately, a deep understanding of their relative reactivities does not simply pit one against the other. Instead, it empowers the synthetic chemist to make strategic choices, whether that means selecting the most reactive halide for a difficult coupling or exploiting their differential reactivity to build complex, highly functionalized pyridine derivatives with precision and control.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Studies on Bromo-Methyl-Pyridine Amine Derivatives: Methodologies, Performance, and Best Practices
This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) studies on bromo-methyl-pyridine amine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and potential as building blocks for novel functional materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating and predicting the characteristics of this molecular class by comparing theoretical approaches with experimental data.
The Significance of Bromo-Methyl-Pyridine Amines
Bromo-methyl-pyridine amine derivatives are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research. The presence of the pyridine ring, a common scaffold in many bioactive molecules, combined with bromine, methyl, and amine functional groups, imparts a unique combination of properties. These substituents can modulate the electronic structure, lipophilicity, and hydrogen bonding capabilities of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. DFT studies are instrumental in understanding these structure-property relationships at a molecular level, guiding the rational design of new derivatives with enhanced efficacy and selectivity.
Comparative Analysis of DFT Methodologies
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds like bromo-methyl-pyridine amines, these choices are particularly critical due to the presence of heavy atoms and the potential for non-covalent interactions, such as halogen bonding.
The Workhorse: B3LYP Functional
The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the most commonly employed functional in the study of pyridine derivatives.[1] It offers a robust balance between computational cost and accuracy for a wide range of organic molecules. When paired with Pople-style basis sets like 6-31G(d,p) or the more flexible 6-311++G(d,p), B3LYP provides reliable predictions of geometries, electronic properties, and vibrational frequencies for many systems.[1]
An Alternative for Non-Covalent Interactions: M06-2X
While B3LYP is a good general-purpose functional, the M06-2X functional, a hybrid meta-GGA functional, often provides superior performance for systems where non-covalent interactions are significant.[2][3] For bromo-methyl-pyridine amine derivatives, interactions such as halogen bonding and hydrogen bonding can play a crucial role in their crystal packing and biological activity. Studies have shown that M06-2X can yield more accurate results than B3LYP for systems with significant dispersion and hydrogen-bonding interactions.[3][4][5]
The Importance of Basis Sets
The choice of basis set is equally important. For geometry optimizations and electronic property calculations, the 6-31G(d,p) basis set is often a good starting point.[1] However, for more accurate predictions of properties like vibrational frequencies, larger and more flexible basis sets such as 6-311++G(d,p) are recommended.[1] The inclusion of diffuse functions (++) is particularly important for accurately describing the behavior of lone pairs and anions, which is relevant for the amine and pyridine nitrogen atoms.
The following diagram illustrates the decision-making process for selecting an appropriate DFT methodology for bromo-methyl-pyridine amine derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Bromo-5-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and stability of an active pharmaceutical ingredient (API) are paramount. For novel compounds like 3-Bromo-5-(4-fluorophenyl)pyridine, a key building block in medicinal chemistry, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this halogenated pyridine derivative. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a self-validating system of analysis through rigorous cross-validation.
The Critical Role of Orthogonal Analytical Techniques
Reliance on a single analytical method, no matter how well-validated, presents an inherent risk of overlooking impurities that may not be amenable to that specific technique. A robust analytical control strategy, therefore, necessitates the use of orthogonal methods—techniques that rely on different physicochemical principles of separation and detection. For this compound, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile. This guide will focus on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supplemented by spectroscopic analysis for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purity assessment of non-volatile, polar to moderately non-polar organic compounds, making it an ideal primary method for this compound.
Causality Behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation of the main component from potential impurities.
-
Column Chemistry: A C18 column is the standard choice for initial method development due to its versatility and broad applicability. However, for halogenated aromatic compounds, a fluorinated stationary phase can offer alternative selectivity due to dipole-dipole and π-π interactions with the analyte.[1]
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point. The addition of a buffer, such as phosphate buffer at a slightly acidic pH (e.g., pH 3.0), can improve peak shape and reproducibility for pyridine-containing compounds by ensuring consistent ionization.[2]
-
Detection: The aromatic nature of this compound lends itself to UV detection. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of UV spectra across a range of wavelengths, which is invaluable for peak purity assessment and identification of co-eluting impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to serve as a stability-indicating method, capable of separating the API from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Gas Chromatography (GC): An Orthogonal Approach for Volatile Impurities
Gas chromatography is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-retained or detected by RP-HPLC. These could include residual solvents from the synthesis or volatile by-products.
Rationale for GC Method Parameters
-
Injector and Detector: A split/splitless injector is versatile for various concentration levels. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of unknown impurities.[3]
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of a wide range of aromatic compounds.
Experimental Protocol: GC-MS for Impurity Profiling
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Mass Spectrometric detector.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Forced Degradation Studies: Ensuring Method Trustworthiness
A cornerstone of a self-validating analytical system is the demonstration of its stability-indicating capabilities. Forced degradation studies deliberately stress the API to generate potential degradation products.[4] The analytical method must be able to separate these degradants from the intact API and from each other.
Protocol for Forced Degradation
A solution of this compound (1 mg/mL) should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Samples from each condition should be analyzed by the developed HPLC and GC methods. The peak purity of the main component should be assessed using the PDA detector in HPLC and by examining the mass spectra across the peak in GC-MS.
Cross-Validation of Analytical Methods
Cross-validation ensures that the different analytical methods produce consistent and reliable results for the same sample. This process is critical for establishing the overall validity of the analytical control strategy.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Data Comparison and Acceptance Criteria
The results from the HPLC and GC analyses of the same batches of this compound should be compared.
| Parameter | HPLC Method | GC Method | Acceptance Criteria for Cross-Validation |
| Assay (%) | Report value | Not typically used for assay | Results should be comparable and any differences justified by the nature of the methods. |
| Purity (%) | Report value (Area % Normalization) | Report value (Area % Normalization) | The total percentage of impurities should be comparable. Discrepancies should be investigated and can often be attributed to the detection of different impurity profiles by each method. |
| Identification and Quantification of Specific Impurities | Report concentration of known impurities | Report concentration of known impurities | For impurities detectable by both methods, the quantified amounts should be in good agreement (e.g., within 10-20% relative difference, depending on the impurity level). |
Potential Impurities in this compound
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis of this compound involves a Suzuki cross-coupling reaction between a dibromopyridine derivative and a fluorophenylboronic acid.[4]
Caption: Plausible synthesis and potential process-related impurities.
The analytical methods must be validated for their ability to separate and quantify these potential impurities.
Conclusion: A Framework for Analytical Excellence
The cross-validation of orthogonal analytical methods, such as HPLC and GC, provides a robust and scientifically sound framework for ensuring the quality of this compound. This approach, grounded in the principles of the ICH guidelines, not only meets regulatory expectations but also provides a deeper understanding of the compound's stability and impurity profile. By embracing a holistic and evidence-based approach to analytical method validation, researchers and drug development professionals can have high confidence in the data that underpins the safety and efficacy of their products.
References
In-Silico Modeling of 3-Bromo-5-(4-fluorophenyl)pyridine Derivatives: A Comparative Guide to Virtual Screening for Adenosine Kinase Inhibitors
This guide provides a comprehensive, in-depth technical comparison of in-silico modeling techniques for the evaluation of 3-Bromo-5-(4-fluorophenyl)pyridine derivatives as potential inhibitors of adenosine kinase (AK). Intended for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document details the rationale behind experimental choices, provides step-by-step protocols for key computational workflows, and presents a comparative analysis against known inhibitors.
Introduction: The Therapeutic Potential of Targeting Adenosine Kinase
Adenosine is a crucial signaling molecule involved in a multitude of physiological processes, with its extracellular concentration tightly regulated. Adenosine kinase (AK) is the primary enzyme responsible for the metabolic clearance of adenosine, phosphorylating it to adenosine monophosphate (AMP).[1] Inhibition of AK leads to an increase in local adenosine concentrations, which can be therapeutically beneficial in conditions such as pain, inflammation, and epilepsy.[1][2] Consequently, the development of potent and selective AK inhibitors is an active area of pharmaceutical research.
The 3-bromo-5-phenylpyridine scaffold has been identified in potent, non-nucleoside inhibitors of adenosine kinase, suggesting that derivatives of this compound could exhibit similar inhibitory activity. The presence of the bromine and fluorine atoms offers opportunities for specific interactions within the enzyme's active site and can modulate the physicochemical properties of the compounds.
This guide will explore the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations to predict the binding affinity and interaction patterns of a virtual library of this compound derivatives with human adenosine kinase. For comparative purposes, we will benchmark our results against the known, potent, non-nucleoside AK inhibitor, ABT-702.[3]
I. Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key molecular interactions driving the binding event.
Experimental Rationale & Workflow
The primary objective of this docking study is to predict the binding modes of our virtual library of this compound derivatives within the active site of human adenosine kinase and to estimate their relative binding affinities. A lower docking score generally indicates a more favorable binding interaction.
Step-by-Step Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of human adenosine kinase (PDB ID: 1BX4) from the RCSB Protein Data Bank.[4][5][6]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Sketch the 3D structures of the this compound derivatives and the reference inhibitor ABT-702 using a molecular editor (e.g., MarvinSketch, ChemDraw).
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds using ADT.
-
Save the prepared ligands in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of adenosine kinase. In PDB entry 1BX4, the active site is located in a cleft between the large and small domains.[4][5][6]
-
Define the grid box dimensions in ADT to encompass the entire active site. A typical grid box size would be 25 x 25 x 25 Å centered on the active site.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking calculations. The command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
The grid.conf file contains the coordinates of the grid box center and its dimensions.
-
-
Results Analysis:
-
Analyze the output PDBQT file to visualize the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Examine the molecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligands and the key amino acid residues in the active site using visualization software like PyMOL or Chimera.
-
Comparative Data Table
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Derivative 1 | This compound | -7.8 | Asp300, Gly66, Ile25 |
| Derivative 2 | 2-amino-3-Bromo-5-(4-fluorophenyl)pyridine | -8.5 | Asp300, Arg136, Gly66 |
| Derivative 3 | 3-Bromo-5-(4-fluorophenyl)-2-methylpyridine | -8.1 | Ile25, Val37, Leu297 |
| ABT-702 | Known Inhibitor | -9.2 | Asp300, Arg136, Val37 |
Note: The binding affinities and interacting residues are hypothetical for illustrative purposes.
II. Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of novel compounds, thus prioritizing synthetic efforts.
Experimental Rationale & Workflow
The goal is to develop a QSAR model that can predict the adenosine kinase inhibitory activity (expressed as pIC50) of this compound derivatives based on their molecular descriptors.
Step-by-Step Protocol: 2D-QSAR Modeling
-
Dataset Preparation:
-
Create a dataset of this compound derivatives with diverse substitutions at various positions of the pyridine ring.
-
For each compound, determine the biological activity (IC50) and convert it to the corresponding pIC50 (-logIC50) value. (For this guide, we will use a hypothetical dataset).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or Dragon.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive ability.
-
-
Model Generation:
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model, correlating the calculated descriptors with the pIC50 values.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered acceptable.
-
External Validation: Use the test set to evaluate the predictive power of the model by calculating the predictive R² (pred_R²). A pred_R² value greater than 0.6 indicates a good predictive model.
-
Hypothetical QSAR Data and Model
Table 2: Hypothetical Dataset for QSAR Modeling
| Compound | R1 | R2 | pIC50 | MolLogP | TPSA |
| 1 | H | H | 6.5 | 3.8 | 12.9 |
| 2 | NH2 | H | 7.2 | 3.1 | 38.9 |
| 3 | CH3 | H | 6.8 | 4.2 | 12.9 |
| 4 | H | OCH3 | 6.9 | 3.7 | 22.1 |
| ... | ... | ... | ... | ... | ... |
| 20 | Cl | H | 7.0 | 4.3 | 12.9 |
Hypothetical QSAR Equation (MLR):
pIC50 = 0.5 * TPSA - 0.2 * MolLogP + 5.0
R² = 0.85, q² = 0.75, pred_R² = 0.80
This hypothetical model suggests that higher topological polar surface area (TPSA) and lower lipophilicity (MolLogP) are favorable for inhibitory activity.
III. Molecular Dynamics (MD) Simulations: Assessing Complex Stability
MD simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the binding pose and the flexibility of the protein and ligand over time.
Experimental Rationale & Workflow
The objective is to assess the stability of the docked poses of the most promising this compound derivatives in complex with adenosine kinase. Key metrics for analysis include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Step-by-Step Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Use the docked complex of the protein and the ligand as the starting structure.
-
Generate the ligand topology and parameter files using a server like CGenFF or PRODRG.
-
Create a simulation box and solvate the system with an appropriate water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.
-
RMSF: Calculate the RMSF of the protein residues to identify flexible regions.
-
Comparative Analysis of MD Results
A stable RMSD for the ligand throughout the simulation would suggest a stable binding pose, reinforcing the docking predictions. Comparing the RMSD of the pyridine derivatives with that of ABT-702 can provide insights into their relative binding stabilities.
IV. Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for the evaluation of this compound derivatives as potential adenosine kinase inhibitors. The combination of molecular docking, QSAR modeling, and molecular dynamics simulations provides a powerful toolkit for virtual screening and lead optimization.
The hypothetical results presented herein suggest that substitutions on the pyridine ring, particularly those that increase polarity and introduce hydrogen bonding capabilities, could enhance the inhibitory potency of this scaffold. The comparative analysis with the known inhibitor ABT-702 provides a valuable benchmark for assessing the potential of these novel derivatives.
Future work should focus on the synthesis and experimental validation of the most promising compounds identified through these in-silico studies. In vitro enzyme inhibition assays and cell-based assays will be crucial to confirm the predicted biological activity and to further refine the structure-activity relationships for this promising class of compounds.
References
- 1. Therapeutic potential of adenosine kinase inhibition—Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonnucleoside inhibitors of adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of human adenosine kinase at 1.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Algorithm: An Application Scientist's Guide to Experimental Validation of Predicted Biological Activity
In the modern era of drug discovery, computational models that predict the biological activity of small molecules are indispensable tools.[1] They offer the tantalizing promise of rapidly screening vast chemical libraries, identifying promising candidates, and accelerating the journey from concept to clinic. However, a prediction, no matter how sophisticated the algorithm, remains a hypothesis until it is rigorously tested at the bench. Experimental validation is the crucible where computational predictions are either forged into credible leads or relegated to the digital ether. It is not merely a confirmatory step but a critical phase of discovery that provides the tangible, biologically relevant data necessary to drive a project forward.[2]
This guide is designed for researchers, scientists, and drug development professionals who navigate the crucial interface between computational prediction and experimental reality. It is not a rigid protocol but a strategic framework, grounded in years of field experience, to help you design and execute robust validation studies. We will delve into the causality behind experimental choices, compare key methodologies, and provide the practical details needed to generate high-quality, decision-driving data.
The Logic of Validation: From In Silico to In Vitro and Beyond
The overarching principle of experimental validation is to move from simplified, isolated systems to more complex, physiologically relevant ones. This staged approach allows for a systematic and cost-effective evaluation of a compound's properties. The initial goal is often to confirm direct target engagement, followed by an assessment of the compound's effect in a cellular context, and finally, to observe its broader phenotypic consequences.
Here is a conceptual workflow illustrating the progression of experimental validation:
References
Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for 3-Bromo-5-(4-fluorophenyl)pyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. The following guide provides essential, field-tested safety and logistical information for handling 3-Bromo-5-(4-fluorophenyl)pyridine. This is not a generic template; it is a bespoke operational plan designed to build your confidence and ensure your well-being when working with this and structurally similar halogenated pyridine compounds.
Hazard Profile Analysis: An Evidence-Based Approach
A specific, peer-reviewed toxicological profile for this compound is not extensively documented. Therefore, we must apply the precautionary principle, building our safety protocol on data from closely related structural analogs. This expert-driven approach ensures we plan for the most significant potential hazards.
The hazard profile is synthesized from Safety Data Sheets (SDS) of similar halogenated pyridines. Based on these analogs, this compound should be handled as a substance with the potential for significant acute and chronic health effects.
| Hazard Category | GHS Classification (Inferred) | Potential Effects & Rationale from Analogs | Authoritative Source (Analog) |
| Acute Toxicity: Oral | Category 3 or 4: Toxic or Harmful if swallowed | Analogs like 3-Bromo-5-fluoropyridine and 3-Bromo-5-(trifluoromethyl)pyridine are classified as harmful or toxic if ingested.[1][2][3] | ECHEMI, Synquest Labs, Sigma-Aldrich, Enamine |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Pyridine and its derivatives can be absorbed through the skin and cause irritation.[1][2][4] Prolonged contact may lead to dermatitis.[5] | Washington State University, ECHEMI, Synquest Labs |
| Serious Eye Damage/Irritation | Category 1 or 2A: Causes serious eye damage or irritation | Direct contact with similar compounds causes serious eye damage.[1][2] Immediate and prolonged rinsing is critical in case of exposure. | ECHEMI, Synquest Labs |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation | Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[1][2][6] | ECHEMI, Capot Chemical, Synquest Labs |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection comes from a controlled laboratory environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][7][8] This is non-negotiable and serves to minimize inhalation exposure.
-
Standard Operating Procedures (SOPs): Your institution must have a specific SOP for handling potent and hazardous compounds. Familiarize yourself with it before beginning any work.
-
Hygiene: Never eat, drink, or smoke in the laboratory.[1][9] Always wash your hands thoroughly with soap and water after removing gloves and before leaving the work area.[6][10]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a requirement dictated by a thorough risk assessment. The following protocol is the minimum standard for handling this compound.
Primary Eye and Face Protection
Your vision is irreplaceable. Protection against splashes and airborne particles is critical.
-
Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing splash-prone operations (e.g., solvent transfers, heating), supplement your goggles with a full-face shield.
Hand Protection: The Critical Barrier
Skin contact is a primary route of exposure. The correct glove selection and usage are paramount.
-
Recommended Glove Material: Use nitrile or neoprene gloves.[7][8] These materials have demonstrated resistance to pyridine and its derivatives. Butyl rubber is also an excellent choice for pyridine itself.[4]
-
Gloves to Avoid: Do NOT use latex gloves, as they offer poor protection against this class of chemicals.[8]
-
Protocol for Glove Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, tearing, or pinholes.[6]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Double Gloving: For extended operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure.
-
Removal: Use the proper removal technique (without touching the glove's outer surface with your bare hand) to avoid skin contact.[6]
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container. Never reuse disposable gloves.[6]
-
Body Protection
Protect your skin from accidental contact.
-
Standard Use: A fully-buttoned, long-sleeved lab coat is the minimum requirement.[4]
-
Enhanced Protection: For tasks with a higher risk of splashes or spills, consider using impervious clothing or a chemically resistant apron over your lab coat.[1]
Respiratory Protection
While engineering controls are primary, respiratory protection may be required in specific scenarios.
-
Standard Operations: A fume hood is sufficient to control exposure.[8]
-
Emergency or High-Risk Scenarios: If there is a failure of engineering controls (e.g., fume hood malfunction, large spill) or if you experience any irritation, a full-face respirator with appropriate organic vapor/acid gas/particulate cartridges (e.g., Type ABEK-P2) is necessary.[6] All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[4]
Procedural Workflow for Safe Handling
The following diagram outlines the critical decision-making process for safely handling this compound.
Caption: PPE Selection Workflow for Halogenated Pyridines.
Emergency & Disposal Procedures
Preparedness is key to safety.
Spill Management
-
Small Spill (<100 mL, contained in hood):
-
Ensure you are wearing the full PPE described above.
-
Absorb the spill with an inert material like dry sand, earth, or vermiculite.[11][12]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[5][11]
-
Decontaminate the area as per your lab's SOP.
-
-
Large Spill:
-
Evacuate the immediate area.[11]
-
Alert your institution's emergency response team.
-
Prevent entry into the area.
-
First Aid Measures
-
Inhalation: Immediately move the person to fresh air.[1][11] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Waste Disposal
All materials contaminated with this compound, including the chemical itself, empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[6]
-
Collect waste in a suitable, closed, and clearly labeled container.[4][11]
-
Store waste containers in a designated, secure area.
-
Dispose of all waste through your institution's licensed hazardous waste disposal service, in accordance with all local, regional, and national regulations.[1] Do not discharge into the environment or drains.[6][11]
References
- 1. echemi.com [echemi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
